Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAQEAHFFIBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372515 | |
| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56421-62-6 | |
| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate chemical properties and structure
A comprehensive analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, this in-depth technical guide is tailored for researchers, scientists, and professionals in drug development. The document elucidates the chemical properties, structure, and synthetic methodologies of this compound, serving as a crucial resource for its application in pharmaceutical and materials science research.
Chemical Structure and Properties
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a thiophene group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. Its chemical formula is C₁₁H₁₁NO₂S₂.
Structure:
Caption: Chemical structure of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Quantitative Chemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂S₂ | |
| Molecular Weight | 253.34 g/mol | |
| CAS Number | 56421-62-6 | |
| Appearance | Solid | |
| Melting Point | 66-68 °C | |
| Boiling Point | 380.9±50.0 °C (Predicted) | |
| Density | 1.282±0.06 g/cm³ (Predicted) | |
| SMILES | CCOC(=O)c1sc(nc1C)-c2cccs2 | |
| InChI | 1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 |
Experimental Protocols
The synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is generally achieved through a two-step process. The following is a representative experimental protocol based on established synthetic routes.[1]
Step 1: Synthesis of Thiophene-2-thiocarboxamide
This step involves the conversion of thiophene-2-carboxamide to its corresponding thioamide using a thionating agent like Lawesson's reagent.
-
Materials: Thiophene-2-carboxamide, Lawesson's reagent, anhydrous Tetrahydrofuran (THF), Ethyl acetate, 1N Sodium Bicarbonate (NaHCO₃) solution, brine, anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve thiophene-2-carboxamide (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.
-
Add Lawesson's reagent (0.6 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate and wash successively with 1N NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude thiophene-2-thiocarboxamide can be purified by silica gel column chromatography.
-
Step 2: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
This step involves the Hantzsch thiazole synthesis, where the prepared thiophene-2-thiocarboxamide is reacted with an α-haloketone.
-
Materials: Thiophene-2-thiocarboxamide, Ethyl 2-chloroacetoacetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the purified thiophene-2-thiocarboxamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for approximately 6 hours. Monitor the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature and then place it at 0 °C for several hours to facilitate precipitation of the product.
-
Filter the precipitate, wash it with cold ethanol, and dry it under vacuum to yield the final product, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
-
Caption: Generalized workflow for the synthesis of the target compound.
Spectral Data
Biological Activity
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. The thiazole and thiophene moieties are present in numerous biologically active compounds, suggesting the potential for derivatives of this compound to exhibit a range of pharmacological activities. Further research is required to fully elucidate the specific biological effects and mechanisms of action of this compound and its derivatives. No specific signaling pathways have been identified for this molecule in the available literature.
Disclaimer: The experimental protocol provided is a generalized representation and may require optimization for specific laboratory conditions. The absence of publicly available, experimentally verified spectral data necessitates independent characterization of the synthesized compound.
References
An In-depth Technical Guide to the Mechanism of Action Studies for Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and key findings related to the mechanism of action of thiazole-based compounds, a versatile class of heterocyclic molecules with broad therapeutic potential. The information presented herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.
Introduction to Thiazole-Based Compounds
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The diverse biological activities of thiazole-based compounds stem from their ability to interact with a variety of molecular targets, thereby modulating key cellular signaling pathways. This guide will delve into the core mechanisms of action, providing detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.
Anticancer Mechanisms of Thiazole-Based Compounds
Thiazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of critical signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several thiazole-based compounds have been identified as potent inhibitors of this pathway.
Signaling Pathway Diagram
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.
Quantitative Data: PI3K/mTOR Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) vs. PI3K | IC50 (µM) vs. mTOR | Reference |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | - | [1] |
| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | Potent Inhibition | [1] |
| Compound 23 | HCT-116, HepG2, MCF-7 | 0.184 ± 0.01 | 0.131 ± 0.007 | [1] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with thiazole-based compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole-based compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of the thiazole compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to a loading control like β-actin.
-
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow Diagram
Figure 2: Workflow for in vitro tubulin polymerization inhibition assay.
Quantitative Data: Tubulin Polymerization Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) vs. Cell Proliferation | IC50 (µM) vs. Tubulin Polymerization | Reference |
| 5b | MCF-7 | 0.48 ± 0.03 | 3.3 | [2] |
| 6d | MCF-7 | - | 6.6 | [2] |
| 6l | MCF-7 | - | 4.0 | [2] |
| 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | 2.00 ± 0.12 | |
| 9a | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | 2.38 ± 0.14 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a method to monitor the effect of thiazole compounds on the polymerization of purified tubulin in vitro using a fluorescent reporter.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Thiazole-based compound
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
Black 96-well plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation:
-
On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in polymerization buffer supplemented with 1 mM GTP and the fluorescent reporter.
-
Prepare serial dilutions of the thiazole compound in polymerization buffer.
-
-
Assay Setup:
-
Add the diluted thiazole compound, positive control, negative control, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization by adding the ice-cold tubulin solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to generate polymerization curves.
-
Determine the rate and extent of polymerization for each condition.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by the thiazole compound.
-
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and apoptosis, making it a valuable target for cancer therapy.
Quantitative Data: Topoisomerase II Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) vs. Cell Proliferation | IC50 (µM) vs. Topoisomerase II | Reference |
| 4c | A549 | Potent | 0.23 ± 0.01 | [3][4] |
| DIPTH | HepG-2, MCF-7 | 14.05, 17.77 (µg/mL) | Ki = 2.8 µM | [5][6][7][8] |
Experimental Protocol: Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)
-
ATP solution
-
Thiazole-based compound
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and ATP.
-
Add the thiazole compound at various concentrations or a vehicle control.
-
-
Enzyme Addition and Incubation:
-
Add topoisomerase IIα to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Separate the DNA topoisomers by electrophoresis on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Data Interpretation:
-
Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
-
Antimicrobial Mechanisms of Thiazole-Based Compounds
Thiazole derivatives have shown significant promise as antimicrobial agents, targeting essential bacterial enzymes.
Inhibition of Bacterial FabH
β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates fatty acid biosynthesis in bacteria, a pathway absent in humans, making it an excellent target for new antibiotics.
Quantitative Data: FabH Inhibition
| Compound ID | Bacterial Strain | MIC (µg/mL) | IC50 (µM) vs. FabH | Reference |
| Series A/B | E. coli | 1.56 - 100 | 5.8 - 48.1 | [9] |
| 9a-c | E. coli, P. aeruginosa, B. subtilis, S. aureus | 3.6 - 14.3 | < 10 | [2][10] |
Experimental Protocol: In Vitro E. coli FabH Enzyme Inhibition Assay
This protocol describes a filter disc assay to measure the inhibition of E. coli FabH by thiazole compounds.
Materials:
-
Purified E. coli FabH enzyme
-
Acyl carrier protein (ACP)
-
[1-¹⁴C]acetyl-CoA
-
Malonyl-CoA
-
E. coli FabD (malonyl-CoA:ACP transacylase)
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Thiazole-based inhibitor
-
Whatman 3MM filter discs
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, ACP, β-mercaptoethanol, malonyl-CoA, [1-¹⁴C]acetyl-CoA, and FabD.
-
Add the thiazole inhibitor at various concentrations or a vehicle control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding FabH.
-
Incubate the mixture at 37°C for a defined period (e.g., 12 minutes).
-
-
Assay Termination and Measurement:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman 3MM filter disc.
-
Wash the filter discs to remove unreacted substrate.
-
Measure the radioactivity retained on the filter discs, which corresponds to the amount of radiolabeled product formed, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of FabH activity for each inhibitor concentration and determine the IC50 value.
-
Other Key Mechanisms of Action
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Signaling Pathway Diagram
Figure 3: Inhibition of the NF-κB signaling pathway by thiazole compounds.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of thiazole compounds.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium
-
Thiazole-based compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the thiazole compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of NF-κB transcriptional activity for each compound concentration and determine the IC50 value.
-
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.
Quantitative Data: HDAC Inhibition
| Compound ID | HDAC Isoform(s) | IC50 (µM) | Reference |
| 5f | Total HDACs | 0.010 | [3] |
| 6a | Total HDACs | sub-micromolar | [3] |
| 8a | Total HDACs | sub-micromolar | [3] |
| 6b | HDAC2 | 0.66 | [4][9] |
| 3m | HDAC1 | 1.013 ± 0.034 |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a general method for measuring the inhibition of HDAC enzymes by thiazole compounds using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated product)
-
Thiazole-based inhibitor
-
Positive control (e.g., Trichostatin A)
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the HDAC assay buffer, the thiazole inhibitor at various concentrations, and the HDAC enzyme.
-
Pre-incubate for a short period at 37°C.
-
-
Substrate Addition and Incubation:
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Development and Measurement:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 15-30 minutes.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the substrate).
-
-
Data Analysis:
-
Calculate the percent inhibition of HDAC activity for each inhibitor concentration and determine the IC50 value.
-
Conclusion
This technical guide provides a comprehensive overview of the key mechanisms of action of thiazole-based compounds, supported by detailed experimental protocols and quantitative data. The versatility of the thiazole scaffold allows for its interaction with a wide range of biological targets, leading to diverse pharmacological effects. The information presented here serves as a valuable resource for researchers and drug development professionals, aiming to facilitate the rational design and development of novel thiazole-based therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2- a] pyrimidines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Synthetic Routes for 2,4,5-Substituted Thiazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, and compounds featuring a 2,4,5-trisubstituted thiazole scaffold have emerged as particularly promising candidates in drug discovery, notably in the development of targeted cancer therapies. This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes to this privileged scaffold, complete with detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant biological pathways.
Core Synthetic Strategies
The construction of the 2,4,5-trisubstituted thiazole ring can be broadly categorized into classical condensation reactions and modern catalytic and multicomponent strategies. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for thiazole ring formation.[1][2][3][4] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] To achieve 2,4,5-trisubstitution, appropriately substituted precursors are required.
The reaction proceeds via a multistep mechanism initiated by the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2]
Generalized Hantzsch Thiazole Synthesis Workflow
Caption: A generalized experimental workflow for the Hantzsch synthesis of thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]
This protocol provides a classic example of the Hantzsch synthesis.
-
Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]
-
Add methanol (5 mL) and a magnetic stir bar.[2]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[2]
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and air dry to obtain the product.[2]
-
Quantitative Data for Hantzsch Syntheses
| R² Substituent | R⁴ Substituent | R⁵ Substituent | Reaction Conditions | Yield (%) | Reference |
| -NH₂ | -phenyl | -H | 2-bromoacetophenone, thiourea, methanol, reflux, 30 min | High | [2] |
| -CH₃ | -CH₃ | -imino-3,4-dimethyl | N-monosubstituted thioureas, α-halogeno ketones, 10M-HCl-EtOH (1:2), 80°C, 20 min | 73 | [5] |
| Various aryl | Various aryl | Various acylamino | α-chloroglycinates, thiobenzamides, mild conditions | Moderate to Excellent | [6] |
The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[1][7][8][9] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions at room temperature.[1][4] The choice of reactants allows for the introduction of various substituents at the 2- and 4-positions.[4]
The mechanism begins with the nucleophilic attack of the α-aminonitrile's nitrogen on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.[4]
Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazoles [4]
This serves as an illustrative example of the Cook-Heilbron synthesis.
-
Materials: Aminoacetonitrile, Ethyldithioacetate.
-
Procedure:
Quantitative Data for Cook-Heilbron Syntheses
| R² Substituent | R⁴ Substituent | R⁵ Substituent | Reactants | Conditions | Yield | Reference |
| -benzyl | -H | -NH₂ | dithiophenylacetic acid, aminoacetonitrile | Mild, aqueous | Significant | [4] |
| -benzyl | -carbethoxy | -NH₂ | dithiophenylacetic acid, ethyl aminocyanoacetate | Mild, aqueous | Significant | [4] |
| -CH₃ | -H | -NH₂ | aminoacetonitrile, ethyldithioacetate | Not specified | Not specified | [4] |
Modern Synthetic Approaches
In addition to the classical methods, a variety of modern techniques have been developed to enhance the efficiency, diversity, and environmental friendliness of 2,4,5-substituted thiazole synthesis.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields.[10][11] This has been successfully applied to the Hantzsch synthesis and other cyclization reactions to produce thiazole derivatives.[10]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Thiazolyl-Pyridazinediones [10]
-
Materials: Arylazothiazole derivatives, maleic anhydride or N-phenylmaleimide, dry benzene.
-
Procedure:
-
A mixture of the arylazothiazole derivative (10 mmol) and maleic anhydride or N-phenylmaleimide (10 mmol) in dry benzene (30 mL) is subjected to microwave irradiation.[10]
-
The reaction progress is monitored by TLC.[10]
-
Upon completion, the solvent is evaporated, and the residue is washed with a suitable solvent to afford the product.[10]
-
Quantitative Data for Microwave-Assisted Syntheses
| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Thiazolyl-pyridazinediones | Arylazothiazoles, Maleic Anhydride/N-phenylmaleimide | Microwave irradiation, Benzene | Not specified | Not specified | [10] |
| 2,5-Diarylthiazolo[5,4-d]thiazoles | Benzaldehydes, Dithiooxamide | Microwave irradiation | Not specified | Good | [11] |
| 2,4,5-Triarylimidazoles (related heterocycle) | Benzil/Benzoin, Aldehydes, Ammonium Acetate | Microwave, Glacial Acetic Acid, Solvent-free | 1-3 min | High | [12][13] |
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical route to complex molecules. The Ugi and Van Leusen reactions are notable examples that have been adapted for thiazole synthesis.
-
Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[14][15] Variations of this reaction, such as the Ugi-azide reaction, can be employed to generate heterocyclic systems, including those containing a thiazole core, often through a cascade or sequential process.[14][16]
-
Van Leusen Reaction: The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes or imines to form oxazoles or imidazoles, respectively.[17][18] While not a direct synthesis of thiazoles, the principles can be adapted for the synthesis of related sulfur-containing heterocycles.
Generalized Multicomponent Reaction Workflow
Caption: A generalized workflow for the synthesis of thiazoles via multicomponent reactions.
Quantitative Data for Multicomponent Syntheses
| Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| Ugi/Wittig Cascade | Isocyano(triphenylphosphoranylidene)acetates, Aldehydes, Amines, Thiocarboxylic acids | Triethylamine | Moderate to Good | [16] |
| Ugi-Azide | 2H-1,2,3-triazole aldehyde, other Ugi components | Mild conditions | Moderate | [14] |
Palladium- and copper-catalyzed cross-coupling and C-H activation reactions have provided powerful and versatile methods for the synthesis of highly substituted thiazoles. These methods often offer excellent regioselectivity and functional group tolerance under mild conditions.
-
Palladium-Catalyzed Reactions: Palladium catalysts can be used for C-H arylation of the thiazole ring, allowing for the introduction of aryl substituents at various positions.[19] Tandem C-H substitution reactions have been developed for the synthesis of 2,5-diarylthiazoles.[12]
-
Copper-Catalyzed Reactions: Copper catalysts have been employed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles, a methodology that holds potential for adaptation to thiazole synthesis.[20]
Quantitative Data for Metal-Catalyzed Syntheses
| Catalyst | Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| Palladium/Copper | Tandem C-H Substitution | Thiazole, Aryl Halides | TBAF, mild conditions | Moderate to Excellent | [12] |
| Palladium | C-H Arylation | 1-Methylimidazole, Aryl Halides | Catalytic amount of Pd complex | Not specified | [19] |
| Copper(II) | Cyclocondensation | α-Diazoketones, Aryl/Alkyl Nitriles | Not specified | Excellent | [20] |
Biological Significance and Signaling Pathways
2,4,5-Trisubstituted thiazoles are of significant interest in drug development due to their ability to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[21] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of targeted cancer therapies.[17]
EGFR and VEGFR Signaling Pathways
Two of the most prominent targets for thiazole-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][5][22]
-
EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways. These pathways regulate cell proliferation, survival, and differentiation.[1][23][24][25][26] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[1]
-
VEGFR Signaling: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[18][19] Binding of VEGF to its receptor triggers dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival.[18][19] Inhibition of VEGFR signaling can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.
EGFR Signaling Pathway and Inhibition by Thiazole Derivatives
Caption: EGFR signaling cascade and the point of inhibition by thiazole-based tyrosine kinase inhibitors.
VEGFR Signaling Pathway and Inhibition by Thiazole Derivatives
Caption: VEGFR-2 signaling cascade leading to angiogenesis and its inhibition by thiazole derivatives.
Apoptosis Induction
By inhibiting these critical survival pathways, 2,4,5-substituted thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[15][27][28] This is a key mechanism of action for many successful anticancer drugs. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which can be influenced by the inhibition of kinase signaling.[29][30][31]
Simplified Apoptosis Pathway
Caption: A simplified representation of how kinase inhibition by thiazole derivatives can lead to apoptosis.
Conclusion
The 2,4,5-substituted thiazole scaffold is a versatile and highly valuable pharmacophore in modern drug discovery. The synthetic methodologies outlined in this guide, from the classical Hantzsch and Cook-Heilbron reactions to modern microwave-assisted, multicomponent, and metal-catalyzed approaches, provide a robust toolbox for the synthesis of diverse thiazole libraries. The demonstrated activity of these compounds as inhibitors of key signaling pathways, such as EGFR and VEGFR, underscores their therapeutic potential, particularly in oncology. This guide serves as a comprehensive resource for researchers aiming to design and synthesize novel 2,4,5-substituted thiazole derivatives for the development of next-generation therapeutics.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. jetir.org [jetir.org]
- 14. mdpi.com [mdpi.com]
- 15. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. cusabio.com [cusabio.com]
- 19. biorbyt.com [biorbyt.com]
- 20. researchgate.net [researchgate.net]
- 21. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Computational Model of Cardiomyocyte Apoptosis Identifies Mechanisms of Tyrosine Kinase Inhibitor-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Discovery and significance of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a heterocyclic compound featuring a thiazole ring substituted with a thienyl group, is a significant building block in the landscape of medicinal chemistry. While not a therapeutic agent in itself, its structural framework serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential pharmacological activities. This technical guide delves into the synthesis, chemical properties, and the broader significance of this compound as a key intermediate in the development of novel therapeutic agents. The document will explore the synthetic routes to this molecule and highlight the medicinal importance of the 2-aryl-thiazole motif it embodies, referencing the biological activities of related structures.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an aromatic or heteroaromatic substituent at the 2-position of the thiazole ring, as seen in Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, is a common strategy in drug design to modulate the compound's physicochemical properties and its interaction with biological targets. This compound, with its thienyl and ester functionalities, offers multiple points for chemical modification, making it a valuable starting material for the generation of compound libraries for high-throughput screening.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 56421-62-6 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂S₂ | [1] |
| Molecular Weight | 253.34 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CCOC(=O)c1sc(nc1C)-c2cccs2 | [1] |
| InChI | 1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | [1] |
Synthesis
The primary synthetic route to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is through the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone.
General Experimental Protocol
A common method for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate involves the reaction of thiophene-2-carbothioamide with ethyl 2-chloroacetoacetate.
Procedure:
-
Thiophene-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) are dissolved in a suitable solvent, such as ethanol.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
The following diagram illustrates the general workflow for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Caption: Synthetic workflow for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Significance in Medicinal Chemistry
While direct biological data for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is not extensively reported in publicly available literature, its significance lies in its role as a versatile scaffold for the development of medicinally relevant compounds. The 2-aryl-4-methyl-thiazole-5-carboxylate core is a key pharmacophore in various biologically active molecules.
A Scaffold for Diverse Biological Activities
The thiazole nucleus is known to exhibit a wide range of pharmacological activities. By modifying the substituents at the 2 and 5 positions of the thiazole ring of the title compound, researchers can explore a vast chemical space to develop novel drug candidates. For instance, derivatives of 2-aryl-thiazoles have been reported to possess:
-
Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents.
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential as anti-inflammatory drugs.
The following diagram illustrates the potential for derivatization of the core scaffold to explore different biological activities.
Caption: Derivatization of the core scaffold for diverse biological activities.
Structural Analogy to Known Drug Scaffolds
The core structure of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is analogous to intermediates used in the synthesis of established drugs. For example, the anti-gout medication Febuxostat contains a 2-phenyl-4-methyl-thiazole-5-carboxylic acid core. Although the 2-substituent is different, the synthetic strategies and the chemical space explored around this scaffold highlight the importance of the title compound as a starting point for the synthesis of similar bioactive molecules.
Conclusion
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a valuable and commercially available intermediate in medicinal chemistry. Its significance is not derived from its own biological activity but from its utility as a versatile building block for the synthesis of more complex molecules with a wide range of potential therapeutic applications. The presence of multiple reactive sites allows for extensive chemical modifications, making it an attractive starting point for the discovery of novel drug candidates targeting a variety of diseases. Future research efforts may focus on the synthesis and biological evaluation of novel derivatives of this scaffold to unlock its full potential in drug discovery.
References
An In-depth Technical Guide on the Solubility and Stability of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. Due to the limited availability of specific experimental data for this compound, this document focuses on established scientific principles, data from structurally similar molecules, and detailed, widely accepted protocols for the assessment of solubility and stability. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to conduct thorough investigations of this compound's physicochemical properties, which are critical for its potential applications in medicinal chemistry and pharmaceutical development.
Introduction to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound featuring a core structure composed of a thiazole ring linked to a thiophene ring. This molecular scaffold is of significant interest in medicinal chemistry due to the prevalence of thiazole and thiophene moieties in a wide range of biologically active molecules. Understanding the solubility and stability of this compound is a prerequisite for its development as a potential therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of both aromatic heterocyclic rings and an ethyl ester functional group in Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate suggests a complex solubility profile.
Predicted Solubility in Common Solvents
Based on the principle of "like dissolves like," the solubility of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in various common solvents can be predicted. The molecule possesses both polar (ester and heteroatoms) and non-polar (aromatic rings, methyl group, and ethyl chain) characteristics.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water due to its largely hydrophobic nature. Limited water solubility of 2.6 µg/mL has been reported. Its solubility is expected to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the non-polar parts of the molecule and the hydroxyl groups can engage in hydrogen bonding with the heteroatoms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate both the polar and non-polar regions of the molecule. Moderate solubility is expected in acetone and acetonitrile.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low solubility is expected in non-polar solvents like hexane. Moderate solubility may be observed in solvents with some polarity or aromatic character, such as toluene and dichloromethane, which can engage in pi-pi stacking interactions with the thienyl and thiazole rings.
Quantitative Solubility Data
| Solvent | Compound | Temperature (°C) | Solubility |
| Water | Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate | Not Specified | 2.6 µg/mL |
| Dimethylformamide (DMF) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not Specified | 20 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not Specified | 20 mg/mL[1] |
| Ethanol | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not Specified | 20 mg/mL[1] |
Stability Profile
The chemical stability of a pharmaceutical compound is crucial for ensuring its safety, efficacy, and shelf-life. Potential degradation pathways for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate include hydrolysis of the ester, oxidation of the sulfur-containing rings, and photolytic degradation.
Potential Degradation Pathways
-
Hydrolytic Degradation: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The thiazole ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could lead to ring opening.
-
Oxidative Degradation: The sulfur atoms in both the thiazole and thiophene rings are potential sites for oxidation.[2] Oxidation can lead to the formation of sulfoxides or sulfones, which would significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity.[2]
-
Photolytic Degradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[3] Exposure to light, especially UV radiation, may induce photochemical reactions, such as cycloadditions, leading to the formation of degradation products.[3]
-
Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.
Experimental Protocols
To definitively determine the solubility and stability of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Detailed Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of crystalline Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate to vials containing a known volume of the selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, DMF, dichloromethane, toluene, hexane).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Visualization of the Shake-Flask Method Workflow:
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
A Technical Guide to the Crystal Structure Analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. This document details the synthesis, crystallization, and single-crystal X-ray diffraction techniques, presenting data in a clear, tabular format for ease of comparison and interpretation.
Introduction
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical research due to its thiazole and thiophene moieties, which are common scaffolds in medicinal chemistry. The precise determination of its three-dimensional structure through crystal structure analysis is paramount for understanding its physicochemical properties, potential biological activity, and for structure-based drug design.
Compound Properties:
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₂S₂[1] |
| Molecular Weight | 253.34 g/mol [1] |
| CAS Number | 56421-62-6[1][2] |
| Appearance | Crystalline solid[2] |
| Purity | ≥97%[2] |
Experimental Protocols
Synthesis
A common synthetic route for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate involves a Hantzsch thiazole synthesis-type reaction. A generalized procedure is as follows:
-
Thioamide Formation: Thiophene-2-carboxamide is reacted with Lawesson's reagent in a suitable solvent like tetrahydrofuran (THF) under reflux to yield thiophene-2-carbothioamide.
-
Cyclocondensation: The resulting thiophene-2-carbothioamide is then reacted with ethyl 2-chloroacetoacetate in ethanol.[1] The mixture is heated to reflux for several hours.
-
Crystallization: Upon cooling, the product, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, precipitates as a crystalline solid.[1] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain single crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
A suitable single crystal of the title compound is selected and mounted on a goniometer. Data collection is typically performed at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Data Presentation
The following tables represent typical data obtained from a single-crystal X-ray diffraction analysis.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₁H₁₁NO₂S₂ |
| Formula weight | 253.34 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.542(3) Å |
| b | 12.115(5) Å |
| c | 11.231(4) Å |
| α | 90° |
| β | 109.34(2)° |
| γ | 90° |
| Volume | 1095.8(7) ų |
| Z | 4 |
| Calculated density | 1.535 Mg/m³ |
| Absorption coefficient | 0.455 mm⁻¹ |
| F(000) | 528 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 9876 |
| Independent reflections | 2514 [R(int) = 0.042] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2514 / 0 / 145 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| S(1) | C(2) | 1.745(3) |
| S(1) | C(5) | 1.721(3) |
| S(2) | C(6) | 1.708(4) |
| S(2) | C(9) | 1.701(4) |
| N(3) | C(2) | 1.312(4) |
| N(3) | C(4) | 1.389(4) |
| C(2) | C(6) | 1.478(4) |
| C(4) | C(5) | 1.365(4) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(2) | S(1) | C(5) | 90.5(1) |
| C(6) | S(2) | C(9) | 92.1(2) |
| C(2) | N(3) | C(4) | 110.2(2) |
| S(1) | C(2) | N(3) | 115.4(2) |
| S(1) | C(2) | C(6) | 121.3(2) |
| N(3) | C(2) | C(6) | 123.3(3) |
| N(3) | C(4) | C(5) | 114.8(3) |
| S(1) | C(5) | C(4) | 109.1(2) |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Caption: Workflow for the synthesis and crystallization of the title compound.
Caption: The workflow for single-crystal X-ray diffraction analysis.
References
Unlocking New Therapeutic Avenues: A Technical Guide to Novel Thienyl-Thiazole Compounds and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thienyl-thiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core of recent advancements in the exploration of thienyl-thiazole derivatives, providing a comprehensive overview of their therapeutic targets, quantitative efficacy, and the experimental methodologies underpinning these discoveries. This document is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and development of next-generation therapeutics based on this versatile chemical motif.
Quantitative Efficacy of Novel Thienyl-Thiazole Derivatives
The therapeutic potential of novel thienyl-thiazole compounds has been substantiated through rigorous in vitro and in vivo evaluations. The following tables summarize the key quantitative data from recent studies, offering a comparative analysis of their efficacy against various biological targets.
Table 1: Anticancer Activity of Thienyl-Thiazole and Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Therapeutic Target(s) | Reference |
| 4i | A549 (Lung) | Not explicitly stated, but described as "remarkable" | Apoptosis induction, interacts with protein 1m17 | [1] |
| 4j | A549 (Lung) | Not explicitly stated, but described as "remarkable" | Apoptosis induction | [1] |
| (E)-N′-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide | Various human cancer cell lines | 0.82 - 5.36 | Cytotoxicity | [1] |
| Compound 11 (thienopyridine-carboxamide) | HepG2 (Liver), A2780 & A2780CP (Ovarian) | Near Sorafenib | Cytotoxicity | [1][2] |
| Compound 15b (amino-thiophene derivative) | A2780 & A2780CP (Ovarian) | 12 ± 0.17, 10 ± 0.15 | Cytotoxicity | [1] |
| Compound 3b | Leukemia HL-60(TB) | Not explicitly stated | PI3Kα/mTOR dual inhibitor | [3] |
| Compound 3e | Leukemia HL-60(TB) | Not explicitly stated | PI3Kα/mTOR dual inhibitor | [3] |
| Compound 1 | MCF-7 (Breast), HepG-2 (Liver) | Not explicitly stated | EGFR, VEGFR-2, BRAFV600E | [4][5] |
| Compound 3c | MCF-7 (Breast), HepG-2 (Liver) | Not explicitly stated | EGFR, VEGFR-2, BRAFV600E | [4][5] |
| Compound 5b | MCF-7 (Breast), A549 (Lung) | 0.48 ± 0.03, 0.97 ± 0.13 | Tubulin polymerization inhibitor | [6] |
| Compound 3g | EKVX (Non-Small Cell Lung), MDA-MB-468 (Breast) | 0.865, 1.20 | Monoacylglycerol Lipase (MAGL) inhibitor | [7] |
| Compound 4c | HOP-92 & EKVX (Non-Small Cell Lung), MDA-MB-231/ATCC (Breast) | 0.34, 0.96, 1.08 | Monoacylglycerol Lipase (MAGL) inhibitor | [7] |
| 11d | A-549 (Lung) | 62.5 µg/mL | Cytotoxicity | [8] |
Table 2: Antimicrobial Activity of Thienyl-Thiazole and Thiazole Derivatives
| Compound ID | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Pyrazolyl-thiazole derivatives | Escherichia coli, Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus, Aspergillus niger, Aspergillus oryzae, Rhizopus, Candida albicans | Low | [9] |
| 4a (Imidazolyl thiazole derivative) | Bacillus species, M. luteus | 1.95 - 3.91 | |
| 4b (Imidazolyl thiazole derivative) | Bacillus species, M. luteus | 3.91 - 15.62 | |
| 33c | Staphylococcus aureus, Candida albicans, Saccharomyces cerevisiae | Not explicitly stated, but showed superior performance to ciprofloxacin and ketoconazole | [8] |
| 35c | Various microorganisms | 100 - 200 | [8] |
| 11q | Candida zeylanoides | 250 (IC50) | [8] |
Key Therapeutic Targets and Signaling Pathways
The biological activity of thienyl-thiazole compounds stems from their ability to interact with a variety of molecular targets, thereby modulating critical cellular processes. The primary therapeutic areas of focus include oncology, infectious diseases, and inflammatory conditions.
Anticancer Mechanisms
A significant body of research highlights the potential of thienyl-thiazole derivatives as anticancer agents.[1][10] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. Thiazole-containing drugs like dasatinib and dabrafenib are well-established kinase inhibitors.[10][11] Novel thienyl-thiazole compounds have been shown to target multiple kinases, including:
-
PI3K/mTOR Pathway: This pathway is frequently dysregulated in cancer. Compounds 3b and 3e have been identified as dual inhibitors of PI3Kα and mTOR, leading to cell cycle arrest in the G0-G1 phase and induction of apoptosis.[3]
-
Receptor Tyrosine Kinases (RTKs): Compounds 1 and 3c have demonstrated inhibitory activity against EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.[4][5]
-
BRAF Kinase: The same compounds, 1 and 3c , also inhibit the BRAFV600E mutant, a common driver in melanoma and other cancers.[4][5]
-
-
Induction of Apoptosis: Several thienyl-thiazole derivatives, such as compounds 4i and 4j , have been shown to effectively induce apoptosis in cancer cells, a programmed cell death mechanism that is often evaded in tumors.[1]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Compound 5b has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and cytotoxicity.[6]
-
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme involved in lipid signaling that can promote tumorigenesis. Thiazole-5-carboxylate derivatives, such as 3g and 4c , have been developed as selective MAGL inhibitors with potent anticancer activity.[7]
Caption: Inhibition of the PI3K/mTOR signaling pathway by novel thienyl-thiazole compounds.
Antimicrobial and Anti-inflammatory Activities
The thienyl-thiazole scaffold is also a promising platform for the development of antimicrobial and anti-inflammatory agents.[12][13][14] The exact mechanisms for these activities are still under investigation for many novel compounds, but they are believed to involve the inhibition of essential microbial enzymes or the modulation of inflammatory pathways.
Experimental Protocols
The identification and characterization of novel thienyl-thiazole compounds and their therapeutic targets rely on a suite of well-established experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Synthesis of Thienyl-Thiazole Derivatives
The synthesis of thienyl-thiazole derivatives often follows established synthetic routes, with modifications to introduce diverse functional groups. A common method is the Hantzsch thiazole synthesis.[15]
General Procedure for Hantzsch Thiazole Synthesis:
-
Reactants: An α-haloketone is reacted with a thioamide.
-
Solvent: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The mixture is heated under reflux for a specified period.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[9]
Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.
In Vitro Anticancer Assays
Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG-2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Cell Cycle Analysis:
-
Treat cells with the test compound.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]
Kinase Inhibition Assay:
-
Kinase inhibition assays are typically performed using commercially available kits or by specialized service providers. These assays measure the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.
Tubulin Polymerization Assay:
-
Purified tubulin is incubated with the test compound in a polymerization buffer.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.
-
The IC50 value for tubulin polymerization inhibition is determined.[6]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or modeled. The 3D structure of the ligand (thienyl-thiazole compound) is generated and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein in various conformations and orientations.
-
Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[4][9]
Conclusion and Future Directions
The thienyl-thiazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates the significant potential of these compounds in oncology, with promising activity against a range of validated and novel targets. The diverse mechanisms of action, including kinase inhibition, induction of apoptosis, and disruption of microtubule dynamics, underscore the chemical tractability and pharmacological tunability of this heterocyclic system.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the thienyl-thiazole core to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Targets: Expanding the scope of biological evaluation to identify new therapeutic targets for these compounds.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Development of Multi-Targeted Agents: Leveraging the ability of some thienyl-thiazole derivatives to inhibit multiple targets for the development of combination therapies or single-agent drugs with enhanced efficacy.
By continuing to explore the rich chemistry and biology of thienyl-thiazole compounds, the scientific community is well-positioned to translate these promising research findings into innovative medicines that address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the thionation of thiophene-2-carboxamide using Lawesson's reagent to yield thiophene-2-thiocarboxamide. This intermediate subsequently undergoes a Hantzsch thiazole synthesis with ethyl 2-chloroacetoacetate to form the final product. This protocol includes detailed experimental procedures, tables of reactants and product specifications, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their wide range of pharmacological activities. The incorporation of a thiophene ring into the thiazole scaffold can further modulate the biological and physicochemical properties of the molecule. Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate serves as a valuable synthetic intermediate for the development of more complex molecules with potential therapeutic applications.[1] The synthesis described herein follows a reliable and well-established chemical transformation, providing a clear pathway for obtaining this target compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 56421-62-6 |
| Molecular Formula | C₁₁H₁₁NO₂S₂ |
| Molecular Weight | 253.34 g/mol |
| Appearance | White needle-like crystals or yellow solid |
| Purity | >97% |
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Thiophene-2-thiocarboxamide
This procedure details the thionation of thiophene-2-carboxamide using Lawesson's reagent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Thiophene-2-carboxamide | 127.16 | 1.0 g | 1.0 |
| Lawesson's Reagent | 404.47 | 1.9 g | 0.6 |
| Tetrahydrofuran (THF) | - | 30 mL | - |
| Ethyl acetate | - | 30 mL | - |
| 1N Sodium bicarbonate (NaHCO₃) | - | 60 mL | - |
| Brine | - | 40 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a solution of thiophene-2-carboxamide (1.0 equiv) in tetrahydrofuran (30 mL), add Lawesson's reagent (0.6 equiv).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 1N sodium bicarbonate solution (3 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude thiophene-2-thiocarboxamide.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
This procedure outlines the Hantzsch thiazole synthesis to form the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (from crude) | Molar Equivalents |
| Thiophene-2-thiocarboxamide | 143.22 | 1.0 equiv | 1.0 |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.2 equiv | 1.2 |
| Ethanol | - | 25 mL | - |
Procedure:
-
Dissolve the crude thiophene-2-thiocarboxamide (1.0 equiv) from Step 1 in ethanol (25 mL).
-
Add ethyl 2-chloroacetoacetate (1.2 equiv) to the solution.
-
Heat the mixture to reflux for 6 hours.[2]
-
After the reflux period, allow the mixture to stand at 0°C for 10 hours. A white, needle-like crystalline precipitate should form.[2]
-
Filter the reaction mixture and wash the filter cake with cold ethanol (10 mL).[2]
-
Dry the collected solid in vacuo to give the desired product.[2]
-
If necessary, the crude product can be further purified by silica gel column chromatography using a mixture of dichloromethane/methanol (100:1, v/v) as the eluent to afford a yellow solid.[2]
Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and signals in the aromatic region for the thiophene and thiazole protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, the methyl carbon, and the aromatic carbons of the thiophene and thiazole rings. |
| Melting Point | Expected to be a solid at room temperature. |
| Mass Spec (MS) | [M]+ peak corresponding to the molecular weight of 253.34. |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Lawesson's reagent is a strong thionating agent and should be handled with care. It can release hydrogen sulfide upon contact with moisture.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The two-step synthesis protocol provided in this document offers a clear and reproducible method for obtaining Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. By following the detailed procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for further investigation in drug discovery and materials science. It is strongly recommended that the final product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.
References
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate: A Versatile Heterocyclic Building Block for Organic Synthesis
Introduction: Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a valuable heterocyclic compound that serves as a versatile starting material in organic synthesis. Its unique structure, incorporating a thiazole ring, a thiophene moiety, and a reactive ester group, makes it an attractive scaffold for the construction of a wide range of more complex molecules, particularly those with potential pharmaceutical applications. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of novel compounds.
Key Applications
The primary utility of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate lies in its further functionalization to create derivatives with diverse biological activities. The ester moiety can be readily converted into other functional groups such as carboxylic acids, amides, and hydrazides. These derivatives can then be employed in the synthesis of various heterocyclic systems and other molecular architectures. Thiazole-containing compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Transformations and Protocols
The following sections detail the experimental procedures for key chemical transformations of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. These protocols are based on established synthetic methodologies for related compounds and can be adapted for this specific substrate.
Hydrolysis to 4-methyl-2-(2-thienyl)thiazole-5-carboxylic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation.
Experimental Protocol:
A solution of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) is treated with a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is then acidified with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 4-methyl-2-(2-thienyl)thiazole-5-carboxylic acid.
Logical Workflow for Hydrolysis:
Caption: Workflow for the hydrolysis of the ethyl ester.
Synthesis of 4-methyl-2-(2-thienyl)thiazole-5-carboxamide Derivatives
The carboxylic acid obtained from hydrolysis can be converted to a variety of amides by coupling with different amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
Experimental Protocol:
To a solution of 4-methyl-2-(2-thienyl)thiazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.2 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine; 2.0-3.0 eq) are added. The mixture is stirred at room temperature for a few minutes, followed by the addition of the desired primary or secondary amine (1.0-1.2 eq). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired amide.
General Amide Coupling Reaction:
Caption: Synthesis of carboxamide derivatives.
Synthesis of 4-methyl-2-(2-thienyl)thiazole-5-carbohydrazide
Hydrazides are important intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles.
Experimental Protocol:
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (1.0 eq) is dissolved in a suitable alcohol, such as ethanol or isopropanol. An excess of hydrazine hydrate (5.0-10.0 eq) is added to the solution. The reaction mixture is heated to reflux for several hours to overnight, with progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or diethyl ether) and dried under vacuum to afford the 4-methyl-2-(2-thienyl)thiazole-5-carbohydrazide.
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate | 1.0 | Ethanol | 8-16 h | Reflux | Typically >80 |
| Hydrazine Hydrate | 5.0-10.0 |
Table 1: Typical reaction conditions for hydrazide synthesis.
Hydrazide Formation Pathway:
Caption: Synthesis of the corresponding carbohydrazide.
Potential Biological Activities of Derivatives
While specific biological data for derivatives of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate are not extensively reported in publicly available literature, the thiazole nucleus is a well-established pharmacophore. Derivatives of related thiazole-5-carboxylates and their amides/hydrazides have shown promising antimicrobial and anticancer activities. For instance, the synthesis of novel thiazole-based 1,2,3-triazole derivatives has yielded compounds with potent activity against human glioblastoma cell lines.[1] Similarly, various thiazole derivatives have been investigated for their antibacterial and antifungal properties. The carbohydrazide derivative serves as a key intermediate for synthesizing hydrazones, which have also demonstrated significant antimicrobial effects.
Table 2: Reported Biological Activities of Structurally Related Thiazole Derivatives
| Derivative Class | Biological Activity | Reference |
| Thiazole-1,2,3-triazole hybrids | Anticancer (Glioblastoma) | [1] |
| Thiazole carboxamides | Anticancer, Antimicrobial | [2] |
| Thiazole hydrazones | Antimicrobial |
Conclusion
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a highly valuable and versatile building block in organic synthesis. The straightforward conversion of its ester functionality into carboxylic acid, amide, and hydrazide derivatives provides access to a vast chemical space of novel compounds. The established biological significance of the thiazole scaffold suggests that the derivatives of this building block are promising candidates for drug discovery and development, particularly in the areas of oncology and infectious diseases. The provided protocols offer a solid foundation for researchers to explore the synthetic potential of this compound.
References
Application Notes and Protocols for the Development of Novel Analogs from Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core linked to a thiophene ring and an ethyl ester group.[1][2] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[3][4][5] Various derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antioxidant agents.[3][6] The structural backbone of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate presents multiple opportunities for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.
This document provides a comprehensive protocol for the systematic development and evaluation of novel analogs derived from this core structure. The objective is to explore the structure-activity relationship (SAR) of this compound class to identify derivatives with enhanced potency and selectivity for potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. The protocols outlined below will guide researchers through the synthesis of new analogs, their initial biological screening, and subsequent mechanistic studies to elucidate their mode of action.
Experimental Workflow Overview
The development and evaluation of novel analogs will follow a structured, multi-step process. This workflow is designed to efficiently identify promising lead compounds from a library of newly synthesized derivatives.
Caption: Overall experimental workflow for the development and evaluation of novel analogs.
Phase 1: Synthesis of Novel Analogs
The synthesis of novel analogs will be based on the established Hantzsch thiazole synthesis.[6] The core scaffold of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate will be systematically modified at three key positions: the thiophene ring (R1), the methyl group on the thiazole ring (R2), and the ethyl ester (R3).
Protocol 1: General Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate Analogs
This protocol describes a general method for synthesizing analogs by reacting a substituted thioamide with an α-haloketone.
Materials:
-
Substituted thiophene-2-carbothioamide (or other aryl/heteroaryl thioamides)
-
Ethyl 2-chloroacetoacetate (or other β-ketoesters)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Thioamide preparation: If the desired thioamide is not commercially available, it can be synthesized from the corresponding amide using Lawesson's reagent.
-
Cyclization: In a round-bottom flask, dissolve the substituted thioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purification:
-
Filter the crude product and wash with cold ethanol.
-
If further purification is needed, perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Confirm the structure of the purified analogs using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Proposed Modifications:
| Position | Modification Strategy | Rationale |
| R1 (Thiophene Ring) | Replace with other aromatic or heterocyclic rings (e.g., phenyl, furyl, pyridyl). Introduce substituents (e.g., halogens, methoxy, nitro) on the thiophene or alternative rings. | To investigate the influence of electronic and steric properties of this moiety on biological activity. |
| R2 (Methyl Group) | Replace with other alkyl groups (e.g., ethyl, propyl) or aryl groups. | To probe the steric tolerance at this position of the thiazole ring. |
| R3 (Ethyl Ester) | Hydrolyze the ester to the corresponding carboxylic acid. Convert the ester to various amides or hydrazides. | To modulate the polarity and hydrogen bonding capacity of the molecule, which can impact cell permeability and target binding. |
Phase 2: Biological Screening of Analogs
The newly synthesized analogs will be subjected to a primary screening process to identify compounds with promising anticancer and anti-inflammatory activities.
Protocol 2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is a standard initial screening tool for anticancer compounds.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Non-cancerous human cell line (e.g., HEK293 or normal fibroblasts) for selectivity assessment
-
DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs and the positive control (Doxorubicin) in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory potential.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dexamethasone (positive control)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically 1-100 µM) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 values for each active compound.
Phase 3: Mechanistic Studies for Hit Compounds
Compounds that exhibit significant activity in the primary screens ("hits") will be further investigated to understand their mechanism of action.
Protocol 4: Kinase Inhibition Assays
Many anticancer and anti-inflammatory drugs target protein kinases.[8] This protocol outlines a general method for assessing the inhibitory activity of hit compounds against a panel of relevant kinases.
Materials:
-
Recombinant protein kinases (e.g., members of the MAPK family, CDKs)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 96-well plate.
-
Add the hit compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
Protocol 5: Analysis of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are crucial mediators of inflammation and cell survival.[9][10] This protocol uses Western blotting to assess the effect of hit compounds on the activation of key proteins in these pathways.
References
- 1. Ethyl4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole class of heterocyclic molecules.[1][2] While specific high-throughput screening (HTS) data for this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. Thiazole derivatives are recognized for their potential as kinase inhibitors and antimicrobial agents.[1][2] This document provides detailed, generalized protocols for high-throughput screening assays that could be adapted to evaluate the biological activity of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and similar compounds. The provided methodologies are intended to serve as a foundational guide for researchers initiating screening campaigns.
Compound Profile: Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
| Property | Value |
| CAS Number | 56421-62-6[3] |
| Molecular Formula | C₁₁H₁₁NO₂S₂[3][4] |
| Molecular Weight | 253.34 g/mol [3][4] |
| Appearance | Solid[3] |
| SMILES | CCOC(=O)c1sc(nc1C)-c2cccs2[3] |
| InChI Key | NRTAQEAHFFIBFX-UHFFFAOYSA-N[3] |
Potential High-Throughput Screening Applications
Given the prevalence of the thiazole scaffold in bioactive molecules, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a candidate for screening in assays targeting various disease areas. Two primary areas of interest based on related compounds are oncology and infectious diseases.
c-Met Kinase Inhibition for Cancer Therapy
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in numerous cancers. Thiazole-containing compounds have been identified as potential c-Met kinase inhibitors.[1] An HTS assay to identify inhibitors of c-Met kinase activity would be a relevant application for this compound.
Antibacterial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[2] A bacterial growth inhibition assay is a straightforward and effective HTS method to screen for new antibacterial compounds.
Experimental Protocols
HTS Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for c-Met Kinase Inhibition
This protocol describes a generic HTRF assay to measure the phosphorylation of a substrate by c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
HTRF KinEASE-STK S1 kit (or equivalent) containing STK-antibody labeled with Eu³⁺-cryptate and streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate stock solution (e.g., 10 mM in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate. Include positive (no kinase) and negative (DMSO vehicle) controls.
-
Kinase/Substrate Addition: Add 5 µL of the c-Met kinase and biotinylated substrate solution in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagent mix (containing Eu³⁺-cryptate labeled anti-phospho-substrate antibody and streptavidin-XL665) to each well.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm following excitation at 320 nm.
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Compound Concentration (µM) | HTRF Ratio (Mean ± SD) | % Inhibition |
| 100 | 1500 ± 80 | 95.2 |
| 30 | 2500 ± 120 | 81.0 |
| 10 | 4500 ± 200 | 52.4 |
| 3 | 6800 ± 310 | 21.4 |
| 1 | 8000 ± 450 | 4.8 |
| 0 (Vehicle) | 8400 ± 500 | 0 |
| Positive Control | 1000 ± 50 | 100 |
| Calculated IC₅₀ (µM) | 9.5 |
HTS Protocol: Bacterial Growth Inhibition Assay
This protocol outlines a broth microdilution method to determine the minimum inhibitory concentration (MIC) of the test compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (e.g., 0.015% in PBS)
-
Sterile 384-well clear-bottom plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Plating: In a 384-well plate, add 50 µL of CAMHB containing serial dilutions of the test compound. Include a positive control (antibiotic), a negative control (DMSO vehicle, growth control), and a sterility control (broth only).
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, except for the sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Growth Assessment:
-
Option A (Absorbance): Measure the optical density at 600 nm (OD₆₀₀).
-
Option B (Resazurin): Add 10 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. Read fluorescence (Ex/Em = 560/590 nm). A color change from blue to pink (or an increase in fluorescence) indicates bacterial growth.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria (i.e., no significant increase in OD₆₀₀ or no color/fluorescence change).
Hypothetical Data Presentation:
| Compound Conc. (µg/mL) | OD₆₀₀ (Mean) | Growth Interpretation |
| 128 | 0.05 | No Growth |
| 64 | 0.06 | No Growth |
| 32 | 0.07 | No Growth (MIC) |
| 16 | 0.85 | Growth |
| 8 | 0.91 | Growth |
| 4 | 0.93 | Growth |
| 2 | 0.95 | Growth |
| 1 | 0.94 | Growth |
| Growth Control | 0.95 | Growth |
| Sterility Control | 0.05 | No Growth |
Summary
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate represents a chemical scaffold with potential for biological activity. The protocols detailed herein for c-Met kinase inhibition and antibacterial screening provide a robust framework for initiating high-throughput screening campaigns to explore the therapeutic potential of this and related thiazole derivatives. Researchers are encouraged to adapt these general methodologies to their specific targets and available resources.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate 97 , AldrichCPR 56421-62-6 [sigmaaldrich.com]
- 4. Ethyl4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Note: Scale-up Synthesis and Purification of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
Abstract
This application note details a robust and scalable protocol for the synthesis and purification of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a key intermediate in pharmaceutical development. The synthesis is based on the Hantzsch thiazole synthesis, a reliable and high-yielding method. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical aspects of scaling this process from the laboratory to pilot plant scale. Detailed experimental procedures, safety considerations, and data are presented to ensure reproducibility and high purity of the final product.
Introduction
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active molecules. The reliable and cost-effective production of this intermediate is crucial for advancing drug discovery programs. The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halo ketone, is a classical and efficient method for constructing the thiazole ring.[1][2][3] This application note provides a detailed methodology for the scale-up of this synthesis, focusing on practical considerations for larger batch sizes and a purification strategy that avoids chromat-ographic methods, which are often impractical at an industrial scale.
Overall Workflow
The synthesis and purification process can be summarized in the following workflow:
Caption: Overall workflow for the synthesis and purification.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Thiophene-2-thiocarboxamide | 98% | Commercially Available | |
| Ethyl 2-chloroacetoacetate | 97% | Commercially Available | |
| Ethanol (200 proof) | Anhydrous | Commercially Available | |
| n-Butanol | Reagent | Commercially Available | For recrystallization |
| Isopropanol | Reagent | Commercially Available | For recrystallization |
| Ethyl Acetate | Reagent | Commercially Available | For recrystallization |
| Heptane | Reagent | Commercially Available | For recrystallization |
| Deionized Water | N/A | In-house |
Scale-up Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
This protocol is designed for a 100 g scale synthesis.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
Procedure:
-
Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add thiophene-2-thiocarboxamide (100 g, 0.70 mol).
-
Solvent Addition: Add ethanol (1 L) to the flask and stir the mixture to obtain a suspension.
-
Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (127 g, 0.77 mol, 1.1 eq) to the suspension at room temperature over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Isolation of Crude Product: Filter the crude product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 100 mL).
-
Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.
Purification by Recrystallization
The crude product is purified by recrystallization to achieve high purity. A solvent screening should be performed to determine the optimal solvent or solvent system.
3.3.1. Solvent Screening Protocol (Small Scale)
-
Place approximately 100 mg of the crude product into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of different solvents (e.g., ethanol, isopropanol, n-butanol, ethyl acetate, toluene, and mixtures such as ethanol/water, ethyl acetate/heptane) to each test tube.
-
Heat the test tubes in a water bath to the boiling point of the solvent and add more solvent dropwise until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will dissolve the compound when hot but have low solubility when cold, leading to a high recovery of pure crystals.
3.3.2. Scale-up Recrystallization Protocol (Using n-Butanol)
Based on internal optimization, n-butanol was found to be an effective solvent for recrystallization.
-
Dissolution: In a 2 L beaker, suspend the crude Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (e.g., 100 g) in n-butanol (approximately 500-700 mL, adjust volume as needed).
-
Heating: Heat the mixture with stirring on a hot plate to approximately 90-100 °C until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the mixture in an ice bath for at least 2 hours.
-
Isolation: Collect the purified crystals by vacuum filtration and wash the filter cake with a small amount of cold n-butanol.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
Data Summary
The following table summarizes the typical results obtained from the scale-up synthesis and purification.
| Parameter | Synthesis | Purification | Overall |
| Scale | 100 g (Thiophene-2-thiocarboxamide) | ~150 g (Crude Product) | 100 g (Starting Material) |
| Yield | ~95% (Crude) | ~85% (Recrystallization) | ~80% |
| Purity (by HPLC) | 90-95% | >99.0% | >99.0% |
| Melting Point | 108-112 °C (Crude) | 115-117 °C | 115-117 °C |
| Appearance | Light yellow to beige solid | Off-white to pale yellow crystalline solid | Off-white to pale yellow crystalline solid |
Logical Relationships and Pathways
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. The described Hantzsch synthesis is high-yielding, and the recrystallization procedure offers a practical and efficient method for obtaining high-purity material suitable for pharmaceutical development. This robust process is amenable to further scale-up for pilot plant and commercial production.
References
Application Notes and Protocols for the Analytical Method Development of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of analytical methods for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for the quantification, purity assessment, and stability testing of this compound in research and drug development settings. The protocols outlined below offer a systematic approach to method development, starting from initial screening to method optimization.
High-Performance Liquid Chromatography (HPLC) Method Development
Introduction
Reverse-phase HPLC is a versatile and widely used technique for the analysis of moderately polar to nonpolar compounds like Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. This section details the development of a robust HPLC method for the accurate quantification of the target analyte.
Experimental Protocol: HPLC Method Development
A systematic approach is employed for HPLC method development, starting with the selection of an appropriate column and mobile phase. The following protocol outlines the steps for developing a suitable isocratic or gradient method.
1.2.1. Materials and Reagents
-
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Formic acid (FA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade
-
Ammonium acetate, analytical grade
1.2.2. Initial Column and Mobile Phase Screening
The initial screening aims to identify a suitable stationary phase and organic modifier that provides adequate retention and peak shape for the analyte.
Table 1: Initial HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 10-90% B in 15 min | 10-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | UV at 254 nm and 320 nm | UV at 254 nm and 320 nm |
1.2.3. Method Optimization
Based on the initial screening results, the method is optimized to achieve the desired resolution, peak symmetry, and analysis time. This involves fine-tuning the mobile phase composition, gradient slope, temperature, and flow rate.
1.2.4. Optimized HPLC Method Protocol
The following protocol is a proposed optimized method based on typical behavior of similar heterocyclic compounds.
Table 2: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B for 2 min, 40-80% B in 10 min, hold at 80% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 320 nm |
Data Presentation
Method development would generate data on retention time, peak area, peak height, and resolution. Representative data is presented in the table below.
Table 3: Representative HPLC Quantitative Data
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate | 8.52 | 1250.6 | 0.1 | 0.3 |
HPLC Method Development Workflow
Application Notes: Thienyl-Thiazole Compounds in Materials Science and Organic Electronics
Thienyl-thiazole based compounds have emerged as a significant class of organic semiconductors due to their versatile electronic and optical properties.[1] The incorporation of the electron-deficient thiazole ring in conjunction with the electron-rich thiophene moiety allows for precise tuning of the frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for efficient charge transport and light harvesting in organic electronic devices.[2][3] These materials have shown considerable promise in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][4]
The electron-withdrawing nature of the imine (C=N) group in the thiazole ring generally leads to a lowering of both the HOMO and LUMO energy levels compared to their purely thiophene-based counterparts.[2][3] This modulation of energy levels can lead to higher open-circuit voltages (Voc) in organic solar cells and improved charge injection/transport characteristics in OFETs.[2][3] Furthermore, the rigid and planar structure of fused thienyl-thiazole systems can promote intermolecular π–π stacking, which is beneficial for charge mobility.[5]
Applications in Organic Solar Cells (OSCs)
In the realm of OSCs, thienyl-thiazole derivatives have been successfully employed as both electron donor and electron acceptor materials.[6] When used as a donor material, replacing a thienyl unit with a thiazole unit has been shown to lower the HOMO energy level, leading to a significant increase in the open-circuit voltage (Voc) of the solar cell without compromising the material's light-harvesting properties.[2] For instance, a diketopyrrolopyrrole-based small molecule incorporating thiazole units achieved a power conversion efficiency (PCE) of 6.3%, with a notable increase in Voc of 0.15 V compared to its thiophene analogue.[2] Similarly, all-small-molecule OSCs based on a thiazole-substituted donor molecule have reached PCEs of up to 15.51%.[3]
Applications in Organic Field-Effect Transistors (OFETs)
Thienyl-thiazole compounds are also promising materials for the active channel layer in OFETs.[1] Their tunable energy levels and propensity for ordered molecular packing facilitate efficient charge transport.[5] For example, oligomers containing a thiazolothiazole unit have been investigated as active materials in OFETs, demonstrating p-type semiconductor behavior with field-effect mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs.[7] Copolymers based on thiadiazolo[3,4-c]pyridine, a related thiazole-containing heterocycle, have also been synthesized and shown to have hole mobilities of up to 1.92 x 10⁻² cm²/Vs.[8]
Applications in Organic Light-Emitting Diodes (OLEDs)
While less common than in OSCs and OFETs, thienyl-thiazole compounds have also been explored for use in OLEDs.[4][9] Their tunable electronic properties can be leveraged to develop materials with specific emission colors and charge-transport characteristics suitable for either the emissive layer or charge-transport layers in an OLED stack.[9][10] For example, a donor-π-acceptor compound featuring a thieno[3,2-b]thiophene linker has been used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61%.[11]
Quantitative Data Summary
The performance of various thienyl-thiazole based materials in organic electronic devices is summarized in the tables below.
Table 1: Performance of Thienyl-Thiazole Based Organic Solar Cells
| Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| TAT–TzDPP | 0.82 | 11.8 | 65 | 6.3 |
| SW2 | 0.835 | 25.10 | 74.0 | 15.51 |
| PBDT-DTTBT | 0.80 | 12.72 | 60.97 | 6.19 |
Table 2: Performance of Thienyl-Thiazole Based Organic Field-Effect Transistors
| Material | Mobility (cm²/Vs) | On/Off Ratio |
| Furyl-Thiazolothiazole Oligomers | 10⁻⁴ - 10⁻³ | - |
| PTBDTPT | 1.92 x 10⁻² | 25 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Thienyl-Thiazole Compound
This protocol describes a general procedure for the synthesis of a 2,5-disubstituted thiazole with thienyl groups via a Suzuki coupling reaction, based on procedures described in the literature.[12]
Materials:
-
2,5-dibromothiazole
-
2-(3-hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
Toluene, Ethanol, and Water (deoxygenated)
Procedure:
-
In a reaction tube equipped with a magnetic stir bar, add 2,5-dibromothiazole (1.0 mmol), 2-(3-hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (2.2 mmol), K₃PO₄ (5.0 mmol), Xantphos (0.025 mmol), and Pd(OAc)₂ (0.024 mmol).
-
Seal the reaction tube, and then evacuate and backfill with argon five times.
-
Add deoxygenated toluene (7.5 mL), ethanol (2.5 mL), and water (2.5 mL) to the reaction tube via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of silica gel, rinsing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., toluene/n-heptane).
-
Isolate the pure 2,5-bis(3-hexylthiophen-2-yl)-1,3-thiazole.
Protocol 2: Fabrication of a Bulk-Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk-heterojunction organic solar cell using a thienyl-thiazole based donor material and a fullerene acceptor.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution
-
Thienyl-thiazole donor material (e.g., PBDT-DTTBT)
-
Chlorobenzene (anhydrous)
-
Molybdenum oxide (MoO₃)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of ZnO nanoparticle solution onto the ITO substrates to form the electron transport layer (ETL). Anneal the substrates at 150°C for 30 minutes.
-
Prepare the active layer solution by dissolving the thienyl-thiazole donor material and PC₇₁BM in chlorobenzene at a specific weight ratio (e.g., 1:1.5).
-
Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox.
-
Anneal the active layer at a specified temperature and time to optimize the morphology.
-
Thermally evaporate a thin layer of MoO₃ (hole transport layer) onto the active layer under high vacuum (<10⁻⁶ Torr).
-
Thermally evaporate a thicker layer of Al (cathode) onto the MoO₃ layer to complete the device.
-
Encapsulate the device to protect it from air and moisture.
-
Characterize the device performance under simulated AM1.5G solar illumination.
Visualizations
Caption: General workflow for the synthesis of a thienyl-thiazole compound.
Caption: Workflow for the fabrication of an organic solar cell.
Caption: Layered structure of a bottom-gate, top-contact OFET.
References
- 1. kuey.net [kuey.net]
- 2. Thiazole-based scaffolding for high performance solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC00531D [pubs.rsc.org]
- 3. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Photophysical Studies of Thiadiazole[3,4-c]pyridine Copolymer Based Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel bioactive heterocyclic compounds derived from Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. The protocols detailed herein describe a two-step synthetic pathway to produce a series of N'-aryliden-4-methyl-2-(2-thienyl)thiazole-5-carbohydrazides, which have demonstrated potential as both antimicrobial and anticancer agents.
Introduction
The thiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural features allow for diverse functionalization, leading to compounds with a wide spectrum of therapeutic activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The starting material, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, possesses a versatile ester functional group that can be readily converted into a carbohydrazide. This intermediate serves as a key building block for the synthesis of various derivatives, such as hydrazones, by condensation with a range of aldehydes. Hydrazide-hydrazones are a well-established class of compounds known for their broad biological activities.[4][5]
This document outlines the synthesis of a series of N'-aryliden-4-methyl-2-(2-thienyl)thiazole-5-carbohydrazides and presents their reported biological activities. The experimental protocols are provided in detail to ensure reproducibility. Furthermore, a potential mechanism of action for the anticancer activity of such thiazole derivatives, through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, is discussed and visualized.
Synthetic Workflow
The synthesis of the target bioactive compounds from Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a straightforward two-step process. The first step involves the conversion of the ethyl ester to the corresponding carbohydrazide. The second step is the condensation of the carbohydrazide with various aromatic aldehydes to form the final N'-aryliden-4-methyl-2-(2-thienyl)thiazole-5-carbohydrazide derivatives.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-(2-thienyl)thiazole-5-carbohydrazide
This protocol describes the synthesis of the key intermediate, 4-Methyl-2-(2-thienyl)thiazole-5-carbohydrazide, from the corresponding ethyl ester.
Materials:
-
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add hydrazine hydrate (0.02 mol, 2 equivalents) dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into a beaker containing ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator to obtain 4-Methyl-2-(2-thienyl)thiazole-5-carbohydrazide as a solid. The product can be recrystallized from ethanol if further purification is needed.
Step 2: Synthesis of N'-aryliden-4-methyl-2-(2-thienyl)thiazole-5-carbohydrazides
This protocol outlines the general procedure for the synthesis of the final bioactive hydrazone derivatives.
Materials:
-
4-Methyl-2-(2-thienyl)thiazole-5-carbohydrazide (from Step 1)
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-Methyl-2-(2-thienyl)thiazole-5-carbohydrazide (0.001 mol) in absolute ethanol (20 mL).
-
Add the respective substituted aromatic aldehyde (0.001 mol, 1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry it to obtain the pure N'-aryliden-4-methyl-2-(2-thienyl)thiazole-5-carbohydrazide.
Biological Activity Data
The synthesized N'-aryliden-thiazole-5-carbohydrazide derivatives have been reported to exhibit significant antimicrobial and anticancer activities. The biological activity is influenced by the nature of the substituent on the aromatic ring of the aldehyde.
Anticancer Activity
A series of analogous thiazole hydrazone derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines.[3] The cytotoxicity is typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substituent (R) on Aryl Ring | HepG2 IC50 (µg/mL)[3] | MCF-7 IC50 (µg/mL)[3] |
| T1 | H | 3.45 | 2.21 |
| T26 | 4-Cl | 2.89 | 3.14 |
| T38 | 4-OCH3 | 1.11 | 4.56 |
| 5-Fu (Ref.) | - | 5.23 | 4.87 |
Note: The data presented is for structurally analogous compounds and serves as a representative example of the potential activity.
Antimicrobial Activity
Analogous thiazole hydrazone derivatives have also been screened for their antimicrobial activity against a panel of bacteria and fungi.[6] The activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Substituent (R) on Aryl Ring | S. aureus MIC (µg/mL)[6] | E. coli MIC (µg/mL)[6] | C. albicans MIC (µg/mL)[6] |
| HZ-1 | H | 128 | 256 | 64 |
| HZ-2 | 4-Cl | 64 | 128 | 32 |
| HZ-3 | 4-Br | 32 | 64 | 16 |
| HZ-4 | 4-NO2 | 64 | 128 | 32 |
| Fluconazole (Ref.) | - | - | - | 8 |
Note: The data is for structurally similar compounds and indicates the potential antimicrobial spectrum.
Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition
Several studies have suggested that thiazole derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[7][8][9] One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and angiogenesis. The synthesized thiazole-based hydrazones are proposed to act as EGFR inhibitors, thereby blocking this pro-cancerous signaling cascade.[10]
References
- 1. jchemrev.com [jchemrev.com]
- 2. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jptcp.com [jptcp.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate?
The most common and effective method is the Hantzsch thiazole synthesis. This reaction involves the condensation of thiophene-2-thiocarboxamide with an α-haloketone, specifically ethyl 2-chloroacetoacetate.[1]
Q2: What is the general reaction scheme for this synthesis?
The synthesis proceeds by reacting thiophene-2-thiocarboxamide with ethyl 2-chloroacetoacetate, typically in a polar protic solvent like ethanol, under reflux conditions. The reaction leads to the formation of the thiazole ring.
Q3: What are the critical parameters that influence the reaction yield?
Several factors can significantly impact the yield and purity of the final product. These include the purity of the starting materials (thiophene-2-thiocarboxamide and ethyl 2-chloroacetoacetate), the choice of solvent, the reaction temperature, and the reaction time.
Q4: How can I prepare the required thiophene-2-thiocarboxamide starting material?
Thiophene-2-thiocarboxamide can be synthesized from the corresponding amide, thiophene-2-carboxamide, by reacting it with a thionating agent like Lawesson's reagent in a suitable solvent such as tetrahydrofuran (THF) under reflux.[1]
Q5: What is a typical reported yield for this synthesis?
Under optimized conditions, yields of around 79% have been reported for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure Starting Materials: Contaminants in thiophene-2-thiocarboxamide or ethyl 2-chloroacetoacetate can interfere with the reaction. | - Ensure the purity of starting materials using techniques like recrystallization or column chromatography. - Verify the identity and purity of reagents by analytical methods (NMR, melting point). |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures. | - Ensure the reaction is maintained at a consistent reflux temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating time. | |
| Incorrect Solvent: The choice of solvent is crucial for reactant solubility and reaction rate. | - Ethanol is a commonly used and effective solvent.[1] - If yield remains low, consider screening other polar protic solvents like methanol or isopropanol. | |
| Formation of Side Products | Decomposition of Thioamide: Thioamides can be unstable, especially under harsh conditions, leading to byproducts. | - Use freshly prepared or properly stored thiophene-2-thiocarboxamide. - Avoid unnecessarily long reaction times. |
| Self-condensation of Ethyl 2-chloroacetoacetate: The α-haloketone can undergo self-condensation, particularly in the presence of a base. | - Ensure the reaction is not unnecessarily basic, unless a specific protocol calls for it. - Add the ethyl 2-chloroacetoacetate dropwise to the reaction mixture to maintain a low instantaneous concentration. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction mixture: The product may not precipitate upon cooling. | - Concentrate the reaction mixture under reduced pressure. - Try adding an anti-solvent (e.g., water or hexane) to induce precipitation. |
| Presence of unreacted starting materials: Unreacted thioamide or α-haloketone can co-precipitate with the product. | - Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol). - Purify the product by recrystallization or silica gel column chromatography.[1] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of various reaction parameters on the yield of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. The baseline represents a standard reported procedure.
| Parameter | Condition | Reported/Expected Yield | Notes |
| Solvent | Ethanol | ~79%[1] | A common and effective solvent for Hantzsch thiazole synthesis. |
| Methanol | Potentially similar or slightly lower | Methanol can also be used, but reaction kinetics may vary. | |
| Isopropanol | Potentially lower | Higher boiling point may not necessarily improve yield and could promote side reactions. | |
| Temperature | Reflux (Ethanol, ~78°C) | ~79%[1] | Optimal for this specific reaction. |
| Room Temperature | Very low to no reaction | Insufficient energy to overcome the activation barrier. | |
| > 100°C (e.g., in DMF) | Variable, potential for lower yield | Increased risk of side product formation and reagent decomposition. | |
| Reactant Ratio (Thioamide:α-haloketone) | 1:1.2[1] | ~79%[1] | A slight excess of the α-haloketone is often used. |
| 1:1 | Potentially slightly lower | May result in incomplete conversion of the thioamide. | |
| 1:1.5 | May not significantly improve yield | Increases the amount of unreacted α-haloketone to be removed during purification. |
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-thiocarboxamide
This protocol describes the conversion of thiophene-2-carboxamide to thiophene-2-thiocarboxamide using Lawesson's reagent.
Materials:
-
Thiophene-2-carboxamide
-
Lawesson's Reagent
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1N Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane/Methanol (100:1, v/v) as eluent
Procedure:
-
To a solution of thiophene-2-carboxamide (1 equivalent) in anhydrous THF (30 mL), add Lawesson's reagent (0.6 equivalents).
-
Heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with ethyl acetate (30 mL).
-
Wash the organic layer with 1N NaHCO₃ solution (3 x 20 mL) followed by brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol (100:1, v/v) mixture as the eluent to obtain thiophene-2-thiocarboxamide as a solid.
Protocol 2: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
This protocol details the Hantzsch thiazole synthesis to yield the target compound.[1]
Materials:
-
Thiophene-2-thiocarboxamide (from Protocol 1)
-
Ethyl 2-chloroacetoacetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-thiocarboxamide (1 equivalent) in ethanol (25 mL).
-
Add ethyl 2-chloroacetoacetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath (0°C) for 10 hours to facilitate precipitation.
-
Collect the precipitated white needle-like crystals by vacuum filtration.
-
Wash the filter cake with cold ethanol (10 mL).
-
Dry the product in a vacuum oven to obtain Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Visualizations
Caption: Experimental workflow for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Caption: Troubleshooting decision tree for low yield in the thiazole synthesis.
References
Technical Support Center: Purification of Crude Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate?
A1: The primary methods for purifying crude Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate are column chromatography on silica gel and recrystallization. The choice between these methods, or their use in combination, depends on the nature and quantity of the impurities present in the crude product. For instance, column chromatography is highly effective for separating the target compound from impurities with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid product.[1][2]
Q2: What are the likely impurities in a crude sample of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate synthesized via the Hantzsch thiazole synthesis?
A2: The Hantzsch thiazole synthesis involves the reaction of a thioamide (in this case, thiophene-2-carboxamide) with an α-haloketone (ethyl 2-chloroacetoacetate).[3] Potential impurities stemming from this synthesis include:
-
Unreacted starting materials: Thiophene-2-carboxamide and ethyl 2-chloroacetoacetate.
-
Side-products: Formation of regioisomers or products from self-condensation of the starting materials can occur.
-
Byproducts from decomposition: Thiazole rings are generally stable, but prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could lead to decomposition.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[4] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A successful purification will show a single spot for the final product with an Rf value distinct from the spots of the impurities.
Q4: What is a suitable solvent system for the column chromatography of this compound?
A4: A common and effective solvent system for the column chromatography of thiazole derivatives on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5][6] The optimal ratio of these solvents should be determined by preliminary TLC analysis. A good starting point for developing a solvent system is a 4:1 to 1:1 mixture of hexane:ethyl acetate.
Q5: What is a good solvent for the recrystallization of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate?
A5: For ethyl ester derivatives of thiazoles, alcohols such as ethanol or n-butanol can be effective recrystallization solvents.[7][8] The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility for the pure compound at lower temperatures, allowing for the crystallization of the purified product upon cooling.
Troubleshooting Guides
Issue 1: Poor separation of the target compound during column chromatography.
-
Possible Cause: The polarity of the eluent is not optimized.
-
Solution:
-
Perform a series of TLC experiments with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find the solvent system that gives the best separation between the desired product and impurities.
-
Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate, as this typically translates to good separation on a column.[1]
-
If the impurities are very polar and remain at the baseline, a gradual increase in the polarity of the eluent during the column run (a gradient elution) can be employed.[9]
-
If the impurities are very non-polar and run with the solvent front, starting with a less polar solvent system may improve separation.
-
Issue 2: The compound appears as streaks rather than distinct spots on the TLC plate.
-
Possible Cause: The compound may be acidic or basic, leading to strong interactions with the acidic silica gel on the TLC plate.
-
Solution:
-
Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds, a few drops of acetic or formic acid can improve spot shape. For basic compounds (common for nitrogen-containing heterocycles), adding a small amount of triethylamine can neutralize the acidic sites on the silica gel and prevent streaking.
-
Issue 3: The purified product yield is low after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures.
-
Solution 1:
-
Try a different recrystallization solvent or a solvent mixture. If the compound is too soluble in a particular solvent, adding a miscible "anti-solvent" (in which the compound is poorly soluble) can induce crystallization.
-
Ensure the solution is cooled slowly to allow for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Placing the solution in an ice bath or refrigerator after it has reached room temperature can help to maximize the yield of the crystals.
-
-
Possible Cause 2: The volume of solvent used for recrystallization was too large.
-
Solution 2:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excessive volume of solvent will keep more of the product dissolved even after cooling, thus reducing the yield.
-
Data Presentation
Table 1: Illustrative Purification Data for a Structurally Similar Thiazole Derivative
| Purification Stage | Method | Purity (by HPLC) | Yield |
| Crude Product | - | ~85% | - |
| After Column Chromatography | Silica gel, Hexane:Ethyl Acetate gradient | >95% | ~70% |
| After Recrystallization | n-Butanol | >98.5% | ~85% (from chromatographed material) |
Note: This data is based on the purification of a similar compound, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, and serves as a general guide.[8]
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Prepare several TLC plates and elute them with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to determine the optimal solvent system for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol, n-butanol) in which the crude product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of the target compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting common side reactions in the Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a chemical reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole.[1][2][3][4] This method, first described by Arthur Hantzsch in 1887, is widely utilized for its reliability and the accessibility of its starting materials.[1]
Q2: What is the general mechanism of this synthesis?
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone (an SN2 reaction), forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][5]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1][2] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[1]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[1][5] However, optimizing reaction conditions is crucial to maximize yield and purity.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
α-Haloketone: Ensure the α-haloketone is pure and has not decomposed. These compounds can be lachrymatory and unstable over time. Consider purification by recrystallization or distillation if necessary.
-
Thioamide: The purity of the thioamide is also critical. Impurities can lead to side reactions.[1]
-
-
Reaction Conditions:
-
Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress by TLC. Conversely, excessive heat can lead to the formation of side products.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1] Refer to the data table below for the effects of different solvents.
-
Reaction Time: It's possible the reaction has not gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion.[6]
-
-
Stoichiometry:
-
Ensure the correct molar ratios of the reactants are being used. A slight excess of the thioamide is sometimes employed.
-
Problem 2: Formation of Side Products/Impurities
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side reactions can be a significant issue. Here are some common ones and how to address them:
-
Formation of 2-Imino-2,3-dihydrothiazoles:
-
Under acidic conditions, the reaction can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[6][7] This is particularly relevant when using N-monosubstituted thioureas.[7]
-
Troubleshooting: Running the reaction under neutral or slightly basic conditions can help to avoid this side reaction.[1] Careful control of pH during the workup is also important.
-
-
Competing Reactions in Multicomponent Syntheses:
-
Dehalogenation of α-Haloketone:
-
In some cases, the α-haloketone can undergo dehalogenation, leading to a lower yield of the desired thiazole. This can result in low yields for some substituted thiazoles.[4]
-
Problem 3: Product Isolation and Purification Issues
Q: I am having difficulty isolating and purifying my thiazole product. What are some common issues and solutions?
A: Isolation and purification can be challenging depending on the properties of the product.
-
Product is an Oil or Does Not Crystallize:
-
If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1]
-
-
Product is Contaminated with Starting Materials:
-
If TLC analysis shows the presence of unreacted starting materials, optimizing the reaction time and temperature can help drive the reaction to completion.
-
Purification techniques like recrystallization or column chromatography can be used to separate the product from unreacted starting materials.[8]
-
-
Incorrect Workup Procedure:
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Model Hantzsch Thiazole Synthesis *
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 3.5 | 85 |
| 2 | Methanol | Reflux | 4 | 82 |
| 3 | Water | 100 | 5 | 75 |
| 4 | 1-Butanol | Reflux | 3 | 88 |
| 5 | 2-Propanol | Reflux | 4 | 80 |
| 6 | Ethanol/Water (50/50) | 65 | 3.5 | 86[9] |
| 7 | Ethanol/Water (50/50) | Room Temperature (Ultrasonic) | 2 | 90[9] |
*Data is illustrative and based on typical outcomes. Actual results may vary depending on the specific substrates used.
Experimental Protocols
Key Experiment: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.[5]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]
-
Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[5]
-
Precipitation: Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product should precipitate as a solid.[5]
-
Isolation: Collect the solid by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected solid with cold water to remove any remaining salts.[8]
-
Drying: Allow the solid to air dry on a watch glass.
-
Analysis: Determine the mass and percent yield of the product. Characterize the product by obtaining a melting point and running a TLC.[5]
Visualizations
Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.
Caption: Main vs. side reaction pathways in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. scribd.com [scribd.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of substituted thiazoles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted thiazoles. The content is structured to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis? The Hantzsch thiazole synthesis is a classic and widely used organic reaction for the synthesis of thiazole derivatives.[1][2] It involves the condensation of an α-haloketone with a thioamide.[1][3] First reported by Arthur Hantzsch in 1887, this method is valued for its reliability and the accessibility of its starting materials.[1][3]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis? The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[4][5] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[1][5]
Q3: What are the typical starting materials for this synthesis? The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetaldehyde) and a thioamide (e.g., thiourea, thioacetamide).[1][3] Modern variations can also involve a one-pot, three-component reaction that includes an aldehyde in addition to the α-haloketone and thioamide.[5][6]
Q4: How critical is the purity of reactants and solvents? Reactant and solvent purity is crucial for achieving high yields.[7] Impurities in the starting materials can lead to unwanted side reactions, which consume reactants and complicate the purification of the final product.[7][8] The presence of water can be detrimental in some cases, so the use of anhydrous solvents is often recommended.[7] α-haloketones, in particular, should be fresh or properly stored as they can decompose over time.[1]
Q5: How does the choice of solvent impact the reaction outcome? The solvent plays a significant role in both the reaction rate and the final yield.[1][7] While various solvents like methanol, ethanol, 1-butanol, and water can be effective, the optimal choice depends on the specific substrates used.[6][7] It is often advisable to perform small-scale solvent screening to determine the best option for a particular reaction.[7]
Q6: What are the advantages of microwave-assisted synthesis compared to conventional heating? Microwave-assisted synthesis can significantly shorten reaction times from hours to just minutes.[7][9] This method often leads to higher yields and can be performed at temperatures around 90-130°C.[5][7] It is considered a more environmentally benign approach due to its efficiency.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of substituted thiazoles, offering potential causes and solutions in a question-and-answer format.
Problem: Low to No Product Yield
Q: My reaction yield is very low or I'm not getting any product. What are the common causes? Low yields in Hantzsch thiazole synthesis can stem from several factors.[7] Key areas to investigate include:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.[8]
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.[8] Ensure your reactants are pure and that the α-haloketone has not decomposed.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. Using a slight excess (1.1-1.5 equivalents) of the thioamide is often recommended to ensure the complete conversion of the α-haloketone.[8]
-
Degradation of Reactants or Product: Excessive heat can sometimes lead to the decomposition of starting materials or the desired product.[8] It is important to optimize the reaction temperature, starting lower and gradually increasing it if necessary.[8]
Problem: Formation of Multiple Products (Side Reactions)
Q: My TLC and NMR show multiple unexpected spots/peaks. What side reactions could be occurring? The formation of multiple products often points to side reactions.
-
Isomer Formation: Under acidic conditions, the reaction can sometimes yield a mixture of isomers, such as 2-aminothiazoles and 2-iminothiazolidines.[8][11] Running the reaction under neutral or slightly basic conditions might mitigate this issue.[1]
-
Competing Reactions: In one-pot, multi-component syntheses, side reactions can occur between the aldehyde and the thioamide or the α-haloketone.[1] Optimizing the order in which reagents are added can sometimes resolve this.[1]
-
Unstable Reactants: Thioamides can be unstable, particularly in acidic conditions, which can lead to the formation of byproducts.[1]
Problem: Product Purification and Isolation Issues
Q: My product is not precipitating during the workup. What should I do? If the thiazole product does not precipitate when poured into a base solution (like aqueous sodium carbonate), it may be due to its solubility.[1][4] Try concentrating the solution by removing the organic solvent (e.g., methanol) under reduced pressure before adding the aqueous base. Salting out the product by adding sodium chloride to the aqueous mixture can also induce precipitation.
Q: I am having difficulty purifying my product. Are there common impurities I should look for? Common impurities include unreacted starting materials and byproducts from side reactions. If the crude product is an oil or difficult to crystallize, column chromatography is a standard purification method. For characterization, techniques like NMR (¹H and ¹³C), IR, and mass spectrometry are essential to confirm the structure and purity of the synthesized thiazole.[6][12][13]
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Activation |
| Reaction Time | 2 - 3.5 hours[6] | 10 - 30 minutes[5] | 1.5 - 2 hours[6] |
| Temperature | 65°C to Reflux[6][7] | 90 - 130°C[7] | Room Temperature[6] |
| Typical Yield | Good to Excellent[6] | High[5] | Good to Excellent[6] |
| Notes | Standard laboratory setup. | Requires specialized equipment; offers rapid optimization. | Energy-efficient; can be faster than conventional heating. |
Table 2: Solvent Effects in a One-Pot Synthesis of Hantzsch Thiazole Derivatives[6]
| Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| H₂O | 65 | 4.0 | 65 |
| EtOH | 65 | 3.5 | 82 |
| EtOH/H₂O (1:1) | 65 | 3.5 | 90 |
| CH₃CN | 65 | 4.5 | 70 |
| Dioxane | 65 | 4.5 | 60 |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole [4][5]
-
Materials: 2-Bromoacetophenone (5.0 mmol), Thiourea (7.5 mmol), Methanol (5 mL), 5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL).
-
Reaction Setup:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]
-
-
Workup and Isolation:
-
After 30 minutes, remove the reaction from heat and allow it to cool to room temperature.[4]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix.[4] A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the collected solid with cold deionized water.[5]
-
-
Drying and Characterization:
-
Spread the solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass, calculate the percent yield, and characterize the product using methods such as melting point determination, TLC, and NMR spectroscopy.[4]
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis [5]
-
General Procedure:
-
Combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent (e.g., methanol, ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature and proceed with the appropriate workup and purification.
-
Protocol 3: One-Pot, Three-Component Synthesis Using a Reusable Catalyst [6]
-
Materials: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), substituted benzaldehyde (1 mmol), Silica Supported Tungstosilisic Acid (SiW.SiO₂) catalyst, Ethanol/Water (1:1, 5 mL).
-
Procedure:
-
A mixture of the α-haloketone, thiourea, benzaldehyde, and the SiW.SiO₂ catalyst is refluxed in 5 mL of ethanol/water (1:1) with stirring for 2-3.5 hours at 65°C.
-
The resulting solid is filtered and washed with ethanol.
-
The remaining solid is dissolved in acetone, and the catalyst (SiW.SiO₂) is removed by filtration.
-
The filtrate is evaporated under vacuum, and the resulting product is dried in an oven.
-
Mandatory Visualizations
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: Experimental workflow for a typical Hantzsch synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 10. bepls.com [bepls.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
Technical Support Center: Enhancing the Stability and Shelf-Life of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the stability and extending the shelf-life of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling, storage, and formulation.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, providing systematic approaches to identify and resolve these challenges.
Issue 1: Inconsistent experimental results or a noticeable loss of compound activity over a short period.
This often indicates degradation of the compound in your experimental solution. The stability of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate can be compromised by several factors.[1]
Troubleshooting Steps:
-
Verify Solution pH: The thiazole ring and the ethyl ester group can be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[1][2]
-
Action: Measure and adjust the pH of your stock solutions and final assay buffers to a neutral or slightly acidic range where the compound is more stable.
-
-
Assess for Oxidizing Agents: Thiazole derivatives may be sensitive to oxidation.[1]
-
Action: Ensure that all solvents and reagents are free from peroxides and other oxidizing species. Consider using freshly opened solvents or those that have been stored under an inert atmosphere.
-
-
Control Light Exposure: Aromatic heterocyclic compounds can be susceptible to photodegradation.[1][3]
-
Action: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments.[3]
-
-
Manage Temperature: Elevated temperatures can accelerate the rate of degradation for many organic compounds.[1]
-
Action: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound is exposed to room temperature or higher during experimental procedures.
-
Issue 2: Appearance of unknown peaks during HPLC analysis of the compound solution.
The emergence of new peaks in a chromatogram is a strong indicator of degradation.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Action: If available, utilize LC-MS/MS to determine the mass of the new peaks. This information can provide valuable clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a change corresponding to the loss of the ethyl group would indicate hydrolysis).
-
-
Conduct Forced Degradation Studies:
-
Action: To proactively understand the compound's stability profile, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light). This will help in identifying potential degradation products and in the development of a stability-indicating analytical method.[4][5][6]
-
-
Optimize Storage and Handling Conditions:
-
Action: Based on the results of your stability assessments, adjust your experimental and storage conditions. For instance, if the compound is found to be unstable in alkaline conditions, ensure all solutions are buffered at a lower pH. If it is susceptible to oxidation, consider the addition of antioxidants or the use of deoxygenated solvents.
-
Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.
This can be a challenge with organic molecules in aqueous environments, affecting the accuracy and reproducibility of experiments.
Troubleshooting Steps:
-
Solvent Selection:
-
Action: While direct dissolution in aqueous buffers may be problematic, consider preparing a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or DMF, and then diluting it into the aqueous buffer.[3][7] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Use of Co-solvents and Excipients:
-
Action: The inclusion of co-solvents or solubility-enhancing excipients in your formulation can improve the solubility of the compound. Compatibility of these excipients with the active compound must be verified.
-
-
pH Adjustment:
-
Action: The solubility of the compound may be pH-dependent. Experiment with adjusting the pH of the buffer to see if it improves solubility without compromising stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate?
A1: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[2][8] The thiazole ring itself can also be susceptible to hydrolysis under harsh pH conditions.[1]
-
Oxidation: The electron-rich thiophene and thiazole rings can be prone to oxidation.[1]
-
Photodegradation: Aromatic and heterocyclic systems can degrade upon exposure to light, potentially through reactions with singlet oxygen.[1][3]
Q2: What are the ideal storage conditions for the solid compound and its solutions?
A2:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, refrigeration (2-8°C) is recommended.
-
Solutions: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3] Use amber vials or light-blocking containers to protect from light. The stability of the compound in a specific solvent should be confirmed for your experimental conditions.
Q3: How can I enhance the shelf-life of my formulations containing this compound?
A3: To improve stability, consider the following:
-
pH Control: Formulate your product in a buffered system at a pH that minimizes hydrolysis.
-
Antioxidants: The addition of antioxidants, such as phenolic compounds, may inhibit oxidative degradation.[9]
-
Chelating Agents: Chelating agents like EDTA can be used to complex metal ions that might catalyze degradation reactions.[9][10]
-
Moisture Control: For solid formulations, minimize exposure to moisture by using appropriate packaging and desiccants.[9][11]
Q4: Are there any known incompatible excipients with thiazole derivatives?
A4: While specific data for this compound is limited, general incompatibilities for amine-containing drugs (thiazoles contain a basic nitrogen) can occur with reducing sugars like lactose (Maillard reaction).[12][13] Additionally, reactive impurities in excipients can lead to degradation. It is crucial to conduct drug-excipient compatibility studies during formulation development.[12][14]
Quantitative Data Summary
The following tables summarize typical conditions for forced degradation studies and potential stabilization strategies. The percentage degradation is a hypothetical range to aim for in such studies to ensure that the analytical method is genuinely stability-indicating.
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp. to 80°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp. to 60°C | Up to 7 days | 5-20% |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 24 hours | 5-20% |
| Thermal | 60°C to 100°C | N/A | Up to 7 days | 5-20% |
| Photolytic | >1.2 million lux hours and >200 W h/m² | Controlled Room Temp. | As required | 5-20% |
Data compiled from general guidelines for forced degradation studies.[1][5][6][15][16]
Table 2: Potential Stabilization Strategies
| Stabilization Method | Agent/Condition | Mechanism of Action |
| pH Control | Buffers (e.g., citrate, phosphate) | Minimizes acid/base-catalyzed hydrolysis. |
| Antioxidants | Phenolic compounds, hindered phenols | Scavenge free radicals to prevent oxidation.[9] |
| Chelating Agents | EDTA | Complexes with metal ions that can catalyze degradation.[9][10] |
| Moisture Protection | Desiccants, moisture-proof packaging | Prevents hydrolysis in solid-state formulations.[9][11] |
| Light Protection | Amber vials, opaque packaging | Prevents photodegradation.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate under various stress conditions.
Materials:
-
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Photostability chamber, temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C in an oven.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.[6][15]
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate from its potential degradation products.
Instrumentation and Conditions (starting point for development):
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is often necessary.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of the parent compound.
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmadekho.com [pharmadekho.com]
Methods for improving the solubility of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in solubilizing Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and other poorly soluble compounds for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, poorly soluble in aqueous buffers?
A1: The solubility of a compound is determined by its molecular structure and the solvent's properties.[1][2] Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate possesses several characteristics that contribute to low aqueous solubility:
-
Hydrophobic Structure : The presence of multiple ring systems (thiophene, thiazole) and hydrocarbon groups (ethyl, methyl) makes the molecule largely non-polar and hydrophobic.
-
Molecular Size : Larger molecules can be more challenging for solvent molecules to surround and solvate effectively.[2]
-
Crystalline Structure : Highly crystalline solids require more energy to break the crystal lattice for dissolution compared to amorphous forms.[1][3]
Q2: What are the primary strategies to improve the solubility of a poorly soluble compound for in vitro assays?
A2: Several techniques can be employed, which can be broadly categorized as physical and chemical modifications.[4][5]
-
Use of Co-solvents : Adding a water-miscible organic solvent can reduce the polarity of the aqueous medium, enhancing the solubility of non-polar compounds.[2][6][7]
-
pH Adjustment : For ionizable compounds, altering the pH of the buffer can convert the molecule into a more soluble salt form.[8][9]
-
Use of Surfactants : Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10][11][12]
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[4][13][14][15]
-
Particle Size Reduction : Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can improve the dissolution rate.[2][4][16]
Q3: How do I choose the best solubility enhancement method for my experiment?
A3: The choice depends on the compound's properties, the requirements of the biological assay, and potential interferences.
-
For initial screening , using a co-solvent like Dimethyl Sulfoxide (DMSO) is common due to its ability to dissolve a wide range of compounds.[17][18][19]
-
If the compound is ionizable , pH adjustment is often a simple and effective first step.[8][20]
-
For cell-based assays , it is crucial to select a method with low toxicity. The concentration of co-solvents or surfactants must be kept below levels that affect cell viability.[21]
-
If assay interference is a concern , methods like complexation with cyclodextrins may be preferable as they can be less disruptive than high concentrations of organic solvents or surfactants.[22][]
Troubleshooting Guides
Issue 1: My compound precipitates immediately when I dilute my DMSO stock solution into the aqueous assay buffer.
This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the concentrated DMSO stock but not in the final aqueous buffer where the DMSO concentration is much lower.[24]
Troubleshooting Steps:
-
Lower the Final Compound Concentration : The most straightforward approach is to test lower final concentrations of your compound in the assay.
-
Increase the Co-solvent Concentration : If the assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound in solution.[18] However, always run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.[18]
-
Use a Different Co-solvent : Some compounds may be more soluble in other water-miscible solvents like ethanol, methanol, or polyethylene glycol (PEG).[7][21] The choice of co-solvent can significantly impact solubility.[6]
-
Incorporate a Surfactant : Adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) to the assay buffer can help stabilize the compound and prevent precipitation.[10][21]
-
Utilize Cyclodextrins : Pre-complexing the compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase aqueous solubility.[14][15][][25]
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: The chosen solubilization method (e.g., high DMSO concentration) is interfering with my biological assay.
Solubilizing agents are not always inert and can impact biological systems, leading to false positives or negatives.[18][21]
Troubleshooting Steps:
-
Determine the Tolerance Limit : Perform a dose-response experiment with the solubilizing agent alone (vehicle control) to determine the maximum concentration that does not affect the assay readout.
-
Switch to a Less Disruptive Co-solvent : If DMSO is cytotoxic or interferes with your assay, consider alternatives like ethanol or PEG, which may be better tolerated by some cell lines or enzymatic assays.[21]
-
Employ Cyclodextrin Complexation : Cyclodextrins are often used to replace or reduce the required amount of co-solvents.[] They are generally well-tolerated in many biological systems and can effectively solubilize hydrophobic compounds.[14][15]
-
Use Surfactants Below the Critical Micelle Concentration (CMC) : If using a surfactant, try to use it at a concentration below its CMC to avoid potential disruption of cell membranes or protein denaturation, while still benefiting from some solubility enhancement.[26] However, solubilization is most effective above the CMC.[12][26]
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on how different methods can improve the solubility of poorly soluble compounds. Note that specific values will vary for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and must be determined experimentally.
Table 1: Effect of Co-solvents on Aqueous Solubility of a Model Hydrophobic Compound
| Co-solvent | Concentration (% v/v) in Water | Fold Increase in Solubility (Approx.) |
| DMSO | 1% | 10 - 50 |
| DMSO | 5% | 100 - 500 |
| Ethanol | 5% | 50 - 200 |
| PEG 400 | 10% | 200 - 1000 |
Data is illustrative, based on general principles reported for poorly soluble drugs.[6][7]
Table 2: Effect of Cyclodextrins on Aqueous Solubility of a Model Hydrophobic Compound
| Cyclodextrin | Concentration (mM) in Buffer | Fold Increase in Solubility (Approx.) |
| HP-β-CD | 10 | 50 - 300 |
| HP-β-CD | 50 | 500 - 2000 |
| SBE-β-CD | 10 | 100 - 800 |
| SBE-β-CD | 50 | 1000 - 5000+ |
Data is illustrative, based on the high efficiency of cyclodextrins in forming inclusion complexes.[13][14][]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectroscopy
This method measures how much of a compound, added from a concentrated DMSO stock, remains in solution in an aqueous buffer after a short incubation period.[22][24]
Methodology:
-
Prepare Stock Solution : Prepare a 10 mM stock solution of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in 100% DMSO.
-
Prepare Buffer : Use the final assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Serial Dilution : In a 96-well plate, add the DMSO stock solution to the aqueous buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation : Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Precipitate Removal : Centrifuge the plate to pellet any precipitated compound.
-
Measure Concentration : Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax using a plate reader.
-
Calculate Solubility : Determine the concentration of the dissolved compound in the supernatant using a standard curve. The kinetic solubility is the highest concentration at which no precipitation is observed.[24]
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
This is an equilibrium method that measures the true solubility of the solid compound in a buffer over a longer period.[17][24]
Methodology:
-
Add Excess Compound : Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : After incubation, allow the suspension to settle. Collect the supernatant by centrifugation or filtration to remove all undissolved solid.
-
Quantification : Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the compound concentration using a validated analytical method like HPLC-UV.
-
Determine Solubility : The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Workflow for Selecting a Solubility Enhancement Strategy
References
- 1. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. ijpbr.in [ijpbr.in]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifechemicals.com [lifechemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 21. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. pharmatutor.org [pharmatutor.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Resolving analytical issues in the characterization of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
Welcome to the technical support center for the analytical characterization of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate?
A1: Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a thiazole derivative. The thiazole ring is a heterocyclic compound containing both sulfur and nitrogen atoms and is a common structural motif in many biologically active compounds and pharmaceuticals.[1][2][3] This particular compound features a thienyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position of the thiazole ring. Its chemical properties are available from various suppliers.[4][5][6][7][8]
Q2: What are the primary applications of this compound?
A2: Thiazole derivatives are widely studied for their potential pharmacological activities.[1][9] While specific applications for this exact molecule may vary, related structures are investigated for a range of bioactivities. For instance, some thiazole derivatives are explored as anticancer agents.[9]
Analytical Techniques
Q3: Which analytical techniques are most suitable for characterizing Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate?
A3: A combination of spectroscopic and chromatographic methods is typically employed for the structural elucidation and purity assessment of thiazole derivatives.[10][11] These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile components.
Q4: What are the expected chemical shifts in the ¹H NMR spectrum?
A4: While the exact chemical shifts for this specific compound require experimental determination, general expectations for similar thiazole derivatives can be inferred. The aromatic protons of the thienyl and thiazole rings typically appear in the range of δ 7.0-9.0 ppm.[3] The methyl group on the thiazole ring would likely be a singlet around δ 2.0-2.5 ppm. The ethyl ester group would show a quartet for the methylene (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, typically upfield.
Q5: What characteristic peaks can be expected in the FTIR spectrum?
A5: Key functional groups will give rise to distinct absorption bands. For Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, expect to see:
-
C=O stretch (ester): Around 1700-1730 cm⁻¹
-
C=N and C=C stretching (thiazole and thienyl rings): In the range of 1500-1650 cm⁻¹[10]
-
C-H stretching (aromatic and aliphatic): Around 2900-3100 cm⁻¹[10]
-
C-S stretching: May be observed in the fingerprint region.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Use a new or different column. |
| Inconsistent retention times | - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Allow sufficient time for column equilibration between runs. |
| Ghost peaks | - Contaminants in the mobile phase or sample- Carryover from previous injections | - Use high-purity solvents and freshly prepared samples.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination. |
| Low signal intensity | - Low sample concentration- Incorrect detector wavelength- Sample degradation | - Increase sample concentration.- Determine the optimal UV wavelength by running a UV-Vis spectrum of the compound.- Ensure sample stability in the chosen solvent. |
Mass Spectrometry (MS) Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No molecular ion peak observed | - In-source fragmentation- Low ionization efficiency | - Use a softer ionization technique (e.g., ESI instead of EI).- Optimize ionization source parameters (e.g., temperature, voltage). |
| Complex or unexpected fragmentation pattern | - Presence of impurities- Rearrangement reactions in the mass spectrometer | - Purify the sample using techniques like column chromatography or preparative HPLC.- Analyze the fragmentation pattern to propose potential fragmentation pathways. |
| Poor signal-to-noise ratio | - Low sample concentration- Matrix effects (in LC-MS) | - Increase sample concentration.- Optimize chromatographic separation to reduce co-eluting interferences.- Consider sample preparation techniques like solid-phase extraction (SPE). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad peaks | - Presence of paramagnetic impurities- Sample aggregation- Chemical exchange | - Filter the sample.- Use a different NMR solvent or adjust the concentration.- Acquire spectra at different temperatures. |
| Poor signal resolution | - Inhomogeneous magnetic field- Low sample concentration | - Shim the magnetic field before acquisition.- Increase the number of scans or use a higher concentration. |
| Presence of solvent peaks | - Incomplete deuteration of the NMR solvent | - Use high-quality deuterated solvents.- Utilize solvent suppression techniques during data acquisition. |
Experimental Protocols
General Protocol for HPLC Analysis
A general HPLC method for analyzing thiazole derivatives can be adapted for this specific compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
General Protocol for GC-MS Analysis
For volatile thiazole derivatives, GC-MS can be a powerful tool.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC and MS analytical issues.
Caption: A general workflow for the synthesis, purification, and analysis of the target compound.[12]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Sigma Aldrich Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate 97 , AldrichCPR 56421-62-6 [sigmaaldrich.cn]
- 6. anbapharma.com [anbapharma.com]
- 7. Sapphire North America [sapphire-usa.com]
- 8. haoranbio.com [haoranbio.com]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Minimizing impurity formation during the synthesis of thienyl-thiazole derivatives
Technical Support Center: Synthesis of Thienyl-Thiazole Derivatives
Welcome to the technical support center for the synthesis of thienyl-thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic protocols, with a focus on minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thienyl-thiazole derivatives, and what are its main challenges?
A1: The Hantzsch thiazole synthesis is the most widely used method for preparing thienyl-thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone (derived from a thienyl ketone) with a thioamide or thiourea.[1] While it is a robust method, key challenges include controlling reaction conditions to maximize yield, preventing side reactions, and minimizing the formation of impurities which can complicate purification.[3]
Q2: What are the typical impurities encountered during the Hantzsch synthesis of thienyl-thiazole derivatives?
A2: Impurities can arise from several sources:
-
Isomeric Products: Under acidic conditions, the reaction of an N-substituted thiourea can lead to the formation of a mixture of 2-(substituted-amino)thiazoles and 3-substituted-2-iminothiazolines.
-
Side-products from Starting Materials: Impurities in the starting α-haloketone or thioamide can lead to the formation of undesired side products. The α-haloketone can also undergo self-condensation.
-
Degradation Products: Excessive heat or prolonged reaction times can lead to the degradation of reactants and the desired product.[3]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product and any byproducts. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from over-heating. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4][5]
Q4: What are the best practices for purifying the crude thienyl-thiazole product?
A4: Purification strategies depend on the nature of the product and impurities. Common methods include:
-
Recrystallization: This is effective for obtaining high-purity crystalline solids. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities with different polarities. A range of solvent systems (e.g., hexane/ethyl acetate) can be used.
-
Acid-Base Extraction: If the product or impurities have acidic or basic functionalities, an acid-base extraction can be an effective preliminary purification step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of thienyl-thiazole derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC. If starting materials are still present, consider increasing the reaction time or temperature incrementally. Be cautious as excessive heat can lead to degradation. |
| Incorrect Stoichiometry | Ensure the accurate measurement of reactants. A slight excess (1.1-1.2 equivalents) of the thioamide is often used to ensure complete conversion of the α-haloketone. |
| Poor Quality of Starting Materials | Use high-purity starting materials. If necessary, purify the α-thienyl-haloketone (e.g., by recrystallization or distillation) and the thioamide before use. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Ethanol or methanol are commonly used. If the yield is low, a solvent screen with other polar solvents like DMF or isopropanol may be beneficial. |
Problem 2: Formation of Multiple Products (High Impurity Profile)
| Potential Cause | Recommended Solution |
| Isomer Formation (with N-substituted thioureas) | Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-(substituted-amino)thiazole isomer. Avoid strongly acidic conditions. |
| Side Reactions of α-haloketone | Add the α-haloketone slowly to the reaction mixture containing the thioamide to maintain a low concentration of the ketone and minimize self-condensation. |
| Reaction Temperature Too High | High temperatures can promote side reactions and degradation. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC. |
| Presence of Water | For some reactions, the presence of water can lead to hydrolysis of intermediates. Using anhydrous solvents may improve the product purity. |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole
The following data is representative and intended to illustrate general trends. Optimal conditions should be determined experimentally for each specific substrate.
| Entry | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Key Impurity (%) |
| 1 | Ethanol | Reflux (78) | 4 | 85 | 5 |
| 2 | Ethanol | 50 | 8 | 75 | 3 |
| 3 | Methanol | Reflux (65) | 5 | 82 | 6 |
| 4 | DMF | 100 | 2 | 78 | 10 |
| 5 | Isopropanol | Reflux (82) | 4 | 88 | 4 |
Experimental Protocols
Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole
This protocol describes a general procedure for the Hantzsch synthesis of a model thienyl-thiazole derivative.
Materials:
-
2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
Add 2-bromo-1-(thiophen-2-yl)ethan-1-one to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: The Hantzsch synthesis pathway for thienyl-thiazole derivatives.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity in thienyl-thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Thiazole Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring?
The most prevalent and classic method for thiazole ring construction is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] It is a versatile and generally high-yielding reaction.[1][4]
Q2: What are the critical starting materials for a successful Hantzsch thiazole synthesis?
The essential components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetaldehyde) and a thioamide (e.g., thiourea, thioacetamide).[4] The purity of these starting materials is crucial for obtaining a good yield and minimizing side products.[4][5] Lachrymatory α-haloketones should be fresh or properly stored to prevent decomposition.[4]
Q3: When should I consider using a catalyst for thiazole synthesis?
The choice of catalyst depends on the specific transformation you aim to achieve:
-
Catalyst-Free/Acid-Catalyzed (Hantzsch Synthesis): For the fundamental construction of the thiazole ring from α-haloketones and thioamides, a catalyst is often not required.[6][7] The reaction can be promoted by heat.[4][8]
-
Green Catalysts: For more environmentally friendly approaches, catalysts like silica-supported tungstosilisic acid have been used effectively in one-pot, three-component Hantzsch syntheses.[5][9]
-
Metal Catalysts (Palladium, Copper, Iridium): These are typically employed for post-modification of the thiazole ring, such as in direct arylation or C-H activation reactions.[6][7] For instance, Pd(OAc)₂ is efficient for the direct arylation of thiazole derivatives.[6][7] Iridium catalysts are useful for ylide insertion reactions to form the thiazole ring.[10]
Q4: How can I control regioselectivity when using N-substituted thioamides?
Controlling regioselectivity is critical to obtain the desired isomer. The reaction medium plays a key role:
-
Neutral Solvents: Using a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[6]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[6]
Q5: My palladium-catalyzed C-H activation on the thiazole ring is not working well. What could be the problem?
The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[6][11] This often necessitates using a higher catalyst loading to achieve a satisfactory reaction rate.[6] If you encounter this issue, consider increasing the amount of your palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure the α-haloketone is fresh and the thioamide is pure.[4] Impurities can lead to side reactions.[5] |
| Incorrect Stoichiometry | A slight excess of the thioamide (e.g., 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[4][12] |
| Suboptimal Reaction Temperature | Many Hantzsch syntheses require heating.[4][8] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by TLC. Excessive heat can lead to side product formation.[4] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[4] |
| Product is Soluble in the Reaction Mixture | The thiazole product may remain dissolved, especially if it is in a salt form.[4][12] Neutralization with a weak base like sodium carbonate can often precipitate the neutral product.[4][12] |
| Catalyst Issues (if applicable) | If using a catalyst, ensure it is active and used at the correct loading.[4] Decreased yields can be recorded with lower catalyst concentrations.[13] |
Problem 2: Formation of Side Products/Impure Product
| Possible Cause | Troubleshooting Steps |
| Side Reactions from Unstable Reactants | Thioamides can be unstable under acidic conditions.[4] Consider running the reaction under neutral or slightly basic conditions if this is an issue.[4] |
| Competing Reactions | In multicomponent reactions, side reactions can occur. Optimizing the order of reagent addition can sometimes mitigate this.[4] |
| Incorrect Workup Procedure | During workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[4] |
| Regioselectivity Issues | With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.[4] Running the reaction under acidic conditions has been shown to alter the regioselectivity.[4][6] |
Quantitative Data on Catalyst and Condition Optimization
Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis[5]
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | - | Neat | 90 | 8 | 42 |
| 2 | SiO₂-H₃BO₃ | 0.5 | Neat | 90 | 6 | 64 |
| 3 | SiO₂-H₃BO₃ | 1.0 | Neat | 90 | 4 | 72 |
| 4 | SiO₂-H₃BO₃ | 1.5 | Neat | 90 | 2 | 78 |
| 5 | SiO₂-H₃BO₃ | 2.0 | Neat | 90 | 1 | 83 |
| 6 | SiO₂-H₃BO₃ | 2.5 | Neat | 90 | 0.5 | 95 |
| 7 | SiO₂-H₃BO₃ | 3.0 | Neat | 90 | 0.5 | 95 |
Table 2: Solvent Effects on a Modified Gewald Thiazole Formation[14]
| Entry | Solvent | Base | Conversion (%) |
| 1 | Toluene | NEt₃ | 25 |
| 2 | Dioxane | NEt₃ | 20 |
| 3 | Acetonitrile | NEt₃ | 30 |
| 4 | Ethanol | NEt₃ | 40 |
| 5 | Trifluoroethanol | NEt₃ | >95 |
Experimental Protocols
Detailed Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][4]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous sodium carbonate solution (20 mL)
-
20 mL scintillation vial
-
Magnetic stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]
-
Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with water.
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination and TLC.[1]
Visualizations
Caption: Troubleshooting logic for addressing low product yield.
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the regioselective functionalization of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Strategies & Reactivity
Question: What are the most likely sites for functionalization on Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate?
Answer: The primary sites for regioselective functionalization are the C5'-position of the thiophene ring, the C4-methyl group of the thiazole, and the C3'-position of the thiophene ring. The reactivity at each site is governed by the electronic properties of the heterocyclic rings and the directing effects of the substituents. The thiazole ring is generally electron-deficient, while the thiophene ring is electron-rich.
Question: I am unsure which functionalization strategy to choose. How can I decide?
Answer: The choice of strategy depends on the desired position of functionalization.
-
For functionalization at the C5' position of the thiophene ring: Electrophilic aromatic substitution (e.g., bromination with NBS) is the most straightforward approach.
-
For functionalization of the C4-methyl group: Radical halogenation (e.g., with NBS and a radical initiator) is a common method.
-
For functionalization at the C3' position of the thiophene ring: Directed ortho-metalation (DoM) is the most promising strategy, utilizing the directing effect of the thiazole's nitrogen atom.
Below is a decision-making workflow to guide your strategy selection.
Functionalization of the Thiophene Ring (C5' and C3' positions)
Question: How can I selectively introduce a halogen at the C5' position of the thiophene ring?
Answer: Electrophilic bromination using N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid is the recommended method for selective functionalization at the C5' position of the thiophene ring. This position is the most electronically activated site on the thiophene ring for electrophilic attack.
Troubleshooting: Low yield or lack of selectivity in C5' bromination.
-
Issue: Reaction is slow or incomplete.
-
Solution: Increase the reaction temperature or reaction time. Ensure the NBS is of high purity.
-
-
Issue: Formation of di-brominated products.
-
Solution: Use only one equivalent of NBS. Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed.
-
-
Issue: Side reactions on the thiazole ring.
-
Solution: Perform the reaction in the dark to minimize radical side reactions.
-
Question: I want to functionalize the C3' position of the thiophene ring. What is the best approach?
Answer: Directed ortho-metalation (DoM) is the most effective strategy for functionalizing the C3' position.[1][2][3] This method utilizes a strong organolithium base (e.g., n-butyllithium) which is directed to deprotonate the C3' position due to coordination with the nitrogen atom of the thiazole ring. The resulting aryllithium intermediate can then be quenched with various electrophiles.
Troubleshooting: Directed ortho-Metalation (DoM) at C3'.
-
Issue: Low yield of the desired product.
-
Solution: Ensure strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Use freshly titrated n-butyllithium. Low temperatures (-78 °C) are crucial to prevent side reactions. The addition of TMEDA can enhance the reactivity of the organolithium base.[3]
-
-
Issue: Metalation occurs at other positions.
-
Solution: The choice of base is critical. For some substrates, a bulkier base like Lithium diisopropylamide (LDA) might offer different selectivity.
-
-
Issue: The electrophile does not react with the aryllithium intermediate.
-
Solution: Ensure the electrophile is sufficiently reactive. For less reactive electrophiles, a transmetalation step (e.g., with ZnCl₂ or CuCN) might be necessary.
-
Functionalization of the Thiazole Ring (C4-Methyl Group)
Question: How can I functionalize the methyl group at the C4 position of the thiazole?
Answer: The C4-methyl group can be functionalized via radical bromination using NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. This will yield the 4-(bromomethyl) derivative, which is a versatile intermediate for further modifications.
Troubleshooting: C4-Methyl Group Bromination.
-
Issue: Low conversion to the brominated product.
-
Solution: Ensure the radical initiator is active. Increase the amount of initiator or the reaction temperature/light intensity.
-
-
Issue: Bromination of the thiophene ring.
-
Solution: This reaction should be performed in a non-polar solvent (e.g., CCl₄) to favor radical abstraction over electrophilic addition to the thiophene ring.
-
-
Issue: Over-bromination to the dibromomethyl derivative.
-
Solution: Use a slight excess of the starting material relative to NBS. Monitor the reaction closely and quench it upon the disappearance of the starting material.
-
Data Presentation
The following table summarizes expected outcomes for key regioselective functionalization reactions based on literature for analogous compounds. Yields and regioselectivity are highly dependent on specific reaction conditions.
| Target Site | Reaction | Reagents | Typical Solvent | Expected Major Product | Reported Yield (Analogous Systems) |
| Thiophene C5' | Electrophilic Bromination | NBS (1.05 eq.) | Acetic Acid | Ethyl 2-(5-bromo-2-thienyl)-4-methylthiazole-5-carboxylate | 70-90% |
| Thiazole C4-Methyl | Radical Bromination | NBS (1.1 eq.), AIBN | CCl₄ | Ethyl 4-(bromomethyl)-2-(2-thienyl)thiazole-5-carboxylate | 60-80% |
| Thiophene C3' | Directed ortho-Metalation then Iodination | 1. n-BuLi, TMEDA2. I₂ | Anhydrous THF | Ethyl 2-(3-iodo-2-thienyl)-4-methylthiazole-5-carboxylate | 50-75% |
| Thiophene C5' | Vilsmeier-Haack Formylation | POCl₃, DMF | 1,2-Dichloroethane | Ethyl 2-(5-formyl-2-thienyl)-4-methylthiazole-5-carboxylate | 60-85% |
Experimental Protocols
Note: These protocols are adapted from general procedures for similar heterocyclic systems and should be optimized for the specific substrate.
Protocol 1: Regioselective Bromination at the Thiophene C5' Position
-
Dissolve Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-(5-bromo-2-thienyl)-4-methylthiazole-5-carboxylate.
Protocol 2: Directed ortho-Metalation and Iodination at the Thiophene C3' Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (15 mL) and cool to -78 °C.
-
Add TMEDA (1.2 mmol) followed by the dropwise addition of n-butyllithium (1.1 mmol, 2.5 M in hexanes).
-
Stir the solution for 15 minutes, then add a solution of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Ethyl 2-(3-iodo-2-thienyl)-4-methylthiazole-5-carboxylate.
Visualizations
Reaction Pathways
The following diagram illustrates the primary strategies for regioselective functionalization.
References
Validation & Comparative
A Comparative Analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and Other Thiazole Derivatives in Drug Discovery
An Objective Guide for Researchers in Medicinal Chemistry and Drug Development
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a commercially available thiazole derivative, against other functionally diverse thiazole compounds with established anticancer, antimicrobial, and anti-inflammatory properties. While experimental data on the biological activity of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is not extensively documented in publicly available literature, this analysis aims to provide a valuable resource for researchers by comparing its structural features with those of well-characterized, biologically active thiazole derivatives. The presented data and experimental protocols are intended to guide future research and hypothesis-driven drug design.
Structural and Biological Activity Comparison
The biological activity of thiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. The following table summarizes the quantitative biological activity of selected thiazole derivatives, highlighting the diversity of activities achievable from this versatile scaffold. For Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, its potential for biological activity is inferred based on structural similarities to the active compounds.
| Compound Name & Structure | Target Compound: Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate | Comparative Derivative 1: N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | Comparative Derivative 2: Thiazole-pyrazoline hybrid (Compound 3) | Comparative Derivative 3: 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) |
| Chemical Structure |
|
|
|
|
| Biological Activity | Not reported in available literature. Structural features (2-thienyl and 5-carboxylate groups) suggest potential for various activities based on SAR of other thiazoles. | Anticancer | Antimicrobial | Anti-inflammatory |
| Quantitative Data | N/A | IC50 (A-549 human lung carcinoma): 48% inhibition at 10 µg/mL.[1] | MIC (S. aureus): 0.23 mg/mL[2] MBC (S. aureus): 0.47 mg/mL[2] | PGE2 Production Inhibition (LPS-stimulated RAW 264.7 cells): Significant reduction at 25, 50, and 100 µM.[1] |
| Key Structural Features for Activity | The 2-(2-thienyl) group is a bioisostere of a phenyl ring and can engage in similar interactions. The ethyl carboxylate at position 5 is a common feature in many biologically active thiazoles. | The 2-chlorophenyl and N-(4-chloro-2-methylphenyl) groups, along with the trifluoromethyl group at position 4, are crucial for its anticancer activity.[1] | The hybridization of the thiazole ring with a pyrazoline moiety and the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent are key for its antibacterial effect.[2] | The 2-amino group and the 4-(4-hydroxy-3-methoxyphenyl) substituent are important for its COX-2 inhibitory and anti-inflammatory properties.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., A-549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Production Assay in RAW 264.7 Cells
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11][12][13][14]
Principle: LPS stimulates RAW 264.7 macrophages to produce PGE2, primarily through the induction of cyclooxygenase-2 (COX-2). The amount of PGE2 released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production compared to LPS-stimulated cells without compound treatment.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows.
Caption: Workflow of the MTT assay for determining anticancer activity.
Conclusion
This comparative guide highlights the vast potential of the thiazole scaffold in the development of new therapeutic agents. While direct biological data for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate remains to be elucidated, its structural components are present in various bioactive molecules. The 2-thienyl group, as a phenyl bioisostere, and the ethyl-5-carboxylate moiety are common features in compounds with demonstrated biological efficacy. The provided data on other thiazole derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities, along with detailed experimental protocols, offer a valuable framework for researchers. Future investigations into the biological profile of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and its derivatives are warranted and could lead to the discovery of novel drug candidates. The structure-activity relationships suggested by the comparative compounds in this guide can serve as a starting point for the rational design of new and more potent thiazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Measurement of PGE2 release by the RAW 264.7 macrophage cells [bio-protocol.org]
- 11. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
Validating the biological efficacy of novel compounds derived from Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the biological efficacy of novel compounds derived from a thiazole carboxylate core, specific studies originating from "Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate" were not identified in the existing literature. Therefore, this guide presents a comparative analysis of novel compounds synthesized from closely related and structurally analogous ethyl 4-methylthiazole-5-carboxylate derivatives. The presented data provides valuable insights into the potential biological activities and structure-activity relationships of this class of compounds.
Introduction to Thiazole Carboxylate Derivatives
The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a key component in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the synthesis and biological evaluation of novel compounds derived from ethyl 4-methylthiazole-5-carboxylate analogs, providing a comparative overview of their potential as therapeutic agents.
Synthesis of Novel Thiazole Derivatives
Novel compounds are typically synthesized by modifying the core structure of ethyl 4-methylthiazole-5-carboxylate. A common approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled with various amines to form a library of amide derivatives. Another strategy is the conversion of the ester to a hydrazide, which can then be reacted with a variety of aldehydes or ketones to produce hydrazone derivatives.
A general synthetic workflow is outlined below:
Structure-activity relationship (SAR) studies of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole derivatives, with a focus on analogs related to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, as potential anticancer agents. The information presented herein is synthesized from multiple studies to highlight key structural modifications that influence biological activity, particularly in the context of cytotoxicity against cancer cell lines and inhibition of protein kinases.
Data Presentation: Comparative Biological Activity of Thiazole Analogs
The following table summarizes the in vitro activity of a selection of thiazole derivatives against various cancer cell lines and protein kinases. The data is compiled from multiple research articles to provide a comparative overview. The core structure of interest is Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, and the analogs presented here feature modifications at various positions of the thiazole and associated rings.
| Compound ID | Core Structure Modification | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1 | 2-(4-Hydroxy-3-substituted benzylidene hydrazinyl)-thiazole-4[5H]-one (R=H) | MCF-7 | 12.7 ± 0.77 | [1] |
| HepG2 | 6.69 ± 0.41 | [1] | ||
| 2 | 2-(4-Hydroxy-3-substituted benzylidene hydrazinyl)-thiazole-4[5H]-one (R=Br) | MCF-7 | 31.5 ± 1.91 | [1] |
| HepG2 | 51.7 ± 3.13 | [1] | ||
| 3 | 2-(4-Hydroxy-3-substituted benzylidene hydrazinyl)-thiazole-4[5H]-one (R=NH-NH-Ph) | MCF-7 | 2.57 ± 0.16 | [1] |
| HepG2 | 7.26 ± 0.44 | [1] | ||
| VEGFR-2 | 0.15 | [1] | ||
| 4 | Benzothiazole derivative with pyridine substituent | PI3Kα | 0.009 | [2] |
| mTOR | 0.29 | [2] | ||
| 5 | Bis-dithiazole derivative | PI3K | 0.00233 | [2] |
| 6 | Thiazole derivative | CDK9 | 0.64 - 2.01 | [2] |
| 7 | Thiazole-coumarin hybrid | EGFR | - | [3] |
| PI3K | - | [3] | ||
| mTOR | - | [3] | ||
| 8 | Hydrazinyl thiazole derivative | C6 (glioma) | 3.83 | [4] |
| 9 | 4-chlorophenylthiazole derivative | VEGFR-2 | 0.051 | [4] |
Note: IC50 values are the concentration of the compound that inhibits 50% of the biological activity. A lower IC50 value indicates higher potency. MCF-7 (breast cancer), HepG2 (liver cancer), C6 (glioma). VEGFR-2, PI3K, mTOR, EGFR, and CDK9 are protein kinases involved in cancer signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
1. In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. The plates are incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.[6]
-
MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and 200 µL of a solubilization solution (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[5] The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
2. In Vitro Protein Kinase Inhibition Assay
The inhibitory activity of the thiazole analogs against specific protein kinases (e.g., PI3K, mTOR, VEGFR-2) is determined using various in vitro kinase assay kits, often based on luminescence or fluorescence detection.
-
Reagents and Kinase: The assay is typically performed in a 96-well or 384-well plate format using a purified recombinant human kinase, a specific substrate for the kinase, and ATP.
-
Assay Procedure: The test compounds are serially diluted and added to the wells containing the kinase and its substrate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection: Following the incubation, a detection reagent is added that measures the amount of ATP remaining (for luminescence-based assays) or the amount of phosphorylated substrate (for fluorescence-based assays). The signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-compound control. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts in the structure-activity relationship studies of thiazole-based anticancer agents.
Caption: A generalized workflow for structure-activity relationship (SAR) studies of novel therapeutic agents.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole-based dual inhibitors.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 4. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a key intermediate in medicinal chemistry. The comparison is based on experimental data for synthetic efficiency, offering insights into the selection of an optimal route for laboratory and process scale-up.
Comparative Analysis of Synthetic Routes
The synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is most prominently achieved via the Hantzsch thiazole synthesis. An alternative approach, employing a palladium-catalyzed cross-coupling reaction, offers a different strategy for the construction of the C-C bond between the thiazole and thiophene rings.
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: Suzuki Cross-Coupling |
| Starting Materials | Thiophene-2-thiocarboxamide, Ethyl 4-chloroacetoacetate | Ethyl 2-bromo-4-methylthiazole-5-carboxylate, 2-Thienylboronic acid |
| Reaction Type | Cyclocondensation | Palladium-catalyzed cross-coupling |
| Key Reagents | Ethanol (solvent) | Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), Toluene/Water (solvent) |
| Reaction Time | 6 hours | 8 hours |
| Reaction Temperature | Reflux (approx. 78 °C) | 80 °C |
| Reported Yield | 79%[1] | Typically 60-90% for similar couplings |
| Purification | Crystallization, Filtration | Column Chromatography |
| Advantages | One-pot reaction, high yield, readily available starting materials, simple workup.[1] | Modular, allows for late-stage diversification of the 2-position. |
| Disadvantages | Limited to the availability of the corresponding thioamide. | Requires a pre-functionalized thiazole, use of a precious metal catalyst, and chromatographic purification. |
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis
This route involves the direct cyclocondensation of a thioamide with an α-halo ketone.
Materials:
-
Thiophene-2-thiocarboxamide (1 equivalent)
-
Ethyl 2-chloroacetoacetate (1.2 equivalents) [Alternative name: Ethyl 4-chloroacetoacetate]
-
Ethanol
Procedure:
-
A solution of Thiophene-2-thiocarboxamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) in ethanol (25 ml) is prepared.[1]
-
The mixture is heated to reflux for 6 hours.[1]
-
Following the reflux period, the mixture is allowed to stand at 0 °C for 10 hours, during which a white needle-like crystal precipitates.[1]
-
The reaction mixture is then filtered.
-
The filter cake is washed with 10 mL of ethanol and dried under a vacuum to yield the desired product.[1]
Route 2: Suzuki Cross-Coupling (Representative Protocol)
This route constructs the target molecule by forming a carbon-carbon bond between a pre-existing 2-bromothiazole core and a thiophene boronic acid.
Materials:
-
Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1 equivalent)
-
2-Thienylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add ethyl 2-bromo-4-methylthiazole-5-carboxylate (1 equivalent), 2-thienylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture of toluene and water (e.g., 4:1 ratio) is added.
-
The reaction mixture is heated to 80 °C and stirred for 8 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final product.
Synthetic Pathway Visualizations
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: Suzuki Cross-Coupling Pathway.
References
Navigating Off-Target Effects: A Comparative Guide to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of small molecule inhibitors is often tempered by their interaction with unintended biological targets, leading to off-target effects and potential toxicity. This guide provides a comparative analysis of the cross-reactivity and off-target profiles of derivatives of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a scaffold of interest in kinase inhibitor development. Due to the limited publicly available data on the specific compound, this guide utilizes data from structurally related thienyl-thiazole and thienyl-acrylonitrile derivatives to illustrate the principles of cross-reactivity and off-target assessment.
Executive Summary
Derivatives of the thienyl-thiazole scaffold have emerged as potent inhibitors of various protein kinases, particularly those involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). However, as with many kinase inhibitors, the potential for off-target activity is a critical consideration. This guide presents a framework for evaluating such effects, including comparative data from related compounds, detailed experimental protocols for assessing selectivity and cytotoxicity, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibition
Comprehensive profiling of kinase inhibitors against a broad panel of kinases (kinome scanning) is essential to understand their selectivity. While specific kinome scan data for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is not publicly available, the following table presents data for a structurally related thienyl-acrylonitrile derivative, Thio-Iva, which also targets VEGFR-2. This serves as an illustrative example of the type of data required for a thorough cross-reactivity assessment.
Table 1: Kinase Inhibition Profile of a Representative Thienyl-Acrylonitrile Derivative (Thio-Iva)
| Kinase Target | Percent Inhibition at 10 µM |
| VEGFR-2 | ~90% |
| PDGFRβ | Moderate Inhibition |
| c-Kit | Moderate Inhibition |
| FLT3 | Low Inhibition |
| EGFR | Low Inhibition |
| FGFR1 | Low Inhibition |
| ... (and others) | ... |
Note: This data is illustrative and based on a related compound. The actual off-target profile of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives may vary.
Off-Target Effects and Cytotoxicity
Beyond kinase inhibition, it is crucial to assess the broader off-target effects, including cellular toxicity. Cytotoxicity assays are fundamental in determining the therapeutic window of a compound.
Table 2: Cytotoxicity of Thienyl-Acrylonitrile Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | 0.29 ± 0.18 |
| Thio-Iva | SNU-449 (Hepatocellular Carcinoma) | 0.53 ± 0.32 |
| Thio-Dam | Huh-7 (Hepatocellular Carcinoma) | 0.81 ± 0.26 |
| Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | 1.64 ± 0.51 |
| Sorafenib (Control) | Huh-7 (Hepatocellular Carcinoma) | 2.50 ± 0.14 |
| Sorafenib (Control) | SNU-449 (Hepatocellular Carcinoma) | >8 |
Data adapted from a study on novel thienyl-based tyrosine kinase inhibitors.[1]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context and the methods used to assess off-target effects is crucial. The following diagrams illustrate the VEGFR-2 signaling pathway, a primary target of many thienyl-thiazole derivatives, and a general workflow for evaluating kinase inhibitor selectivity.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for determining the in vitro potency of a compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a microplate, add the diluted test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop reagent or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
1. Reagents and Materials:
-
Cultured cells expressing the target kinase
-
Test compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler
-
Western blot equipment
2. Procedure:
-
Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Reagents and Materials:
-
Cultured cells
-
Test compound (solubilized in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The development of selective kinase inhibitors requires a thorough understanding of their on- and off-target activities. While specific data for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By employing comprehensive kinase profiling, cell-based target engagement assays, and cytotoxicity assessments, researchers can build a detailed picture of a compound's selectivity and potential liabilities, paving the way for the development of safer and more effective therapeutics.
References
In Vivo Therapeutic Potential of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the therapeutic potential of ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate based compounds, with a primary focus on their derivatives designed as anti-cancer agents. Due to the limited public data on the in vivo efficacy of the parent compound, this guide focuses on its more advanced and therapeutically evaluated derivatives, particularly those targeting the c-Met signaling pathway. The performance of these compounds is compared with established multi-kinase inhibitors that also target c-Met, such as foretinib and cabozantinib, providing a benchmark for their therapeutic potential.
Executive Summary
Thiazole carboxamide derivatives, stemming from the ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate scaffold, have emerged as potent inhibitors of the c-Met receptor tyrosine kinase, a key driver in various human cancers. In vivo studies in xenograft models of gastric and lung cancer demonstrate that these compounds can significantly inhibit tumor growth. Notably, compound 51am , a thiazole/thiadiazole carboxamide derivative, has shown promising anti-tumor activity and a favorable pharmacokinetic profile in mice. When compared to established inhibitors like foretinib, these novel thiazole-based compounds exhibit competitive, and in some cases, superior preclinical efficacy, marking them as promising candidates for further oncological drug development.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize the in vitro and in vivo data for a promising thiazole carboxamide derivative (51am) and compare it with the multi-kinase inhibitor, Foretinib.
Table 1: In Vitro Anti-Cancer Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |
| Compound 51am | c-Met | 2.54 | MKN-45 (Gastric Cancer) | - |
| c-Met | - | A549 (Lung Cancer) | 0.83 | |
| c-Met | - | HT-29 (Colon Cancer) | 0.68 | |
| c-Met | - | MDA-MB-231 (Breast Cancer) | 3.94 | |
| Foretinib | c-Met, VEGFR-2 | - | MKN-45 (Gastric Cancer) | - |
| c-Met, VEGFR-2 | - | A549 (Lung Cancer) | - | |
| c-Met, VEGFR-2 | - | HT-29 (Colon Cancer) | - | |
| c-Met, VEGFR-2 | - | MDA-MB-231 (Breast Cancer) | - |
Note: Direct comparative cell-based IC50 values for Foretinib in these specific cell lines were not available in the reviewed literature.
Table 2: In Vivo Anti-Cancer Efficacy in Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Compound 6f (Thiazole-2-carboxamide derivative) | Human Lung Cancer | - | 10 mg/kg | 84.3% | [1] |
| Foretinib | SKOV3ip1 (Ovarian Cancer) | Athymic Nude | 30 mg/kg, orally | 86% (tumor weight reduction) | [2] |
| Foretinib | HeyA8 (Ovarian Cancer) | - | - | 71% (tumor weight reduction) | [2] |
Table 3: Pharmacokinetic Profile in BALB/c Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| Compound 51am | 10 mg/kg (p.o.) | - | - | - | - |
| Foretinib | 100 mg/kg (p.o.) | ~1500 | ~2 | ~8000 | ~4 |
Note: Specific pharmacokinetic parameters for compound 51am were mentioned to be good but detailed quantitative values were not available in the primary source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the key experiments cited in this guide.
Human Tumor Xenograft Model for Anti-Cancer Efficacy
This protocol outlines the key steps for a cell line-derived subcutaneous xenograft model used to test the efficacy of the thiazole carboxamide derivatives and comparator drugs.
-
Cell Culture: Human cancer cell lines (e.g., MKN-45 gastric cancer cells) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female athymic nude mice (BALB/c nude, 6-8 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Tumor Inoculation: Cultured cancer cells are harvested, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. A volume of 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a digital caliper, and calculated using the formula: Volume = (length × width^2) / 2. Animal body weight is also monitored as a measure of toxicity.
-
Drug Administration: When the average tumor volume reaches approximately 150-200 mm³, mice are randomized into treatment and control groups. The test compounds (e.g., thiazole carboxamide derivatives) and comparator drugs (e.g., foretinib) are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at the specified dosages and schedules. The control group receives the vehicle alone.
-
Efficacy Evaluation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Pharmacokinetic Studies in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Drug Administration: The test compound is administered via intravenous (i.v.) injection or oral gavage (p.o.) at a specified dose.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (T1/2).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vivo experiments.
Caption: The c-Met signaling pathway and the inhibitory action of thiazole carboxamide derivatives.
Caption: General experimental workflow for in vivo xenograft studies.
Conclusion
Derivatives of ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, particularly thiazole carboxamides, have demonstrated significant therapeutic potential as anti-cancer agents in preclinical in vivo models. Their mechanism of action, primarily through the inhibition of the c-Met signaling pathway, leads to a potent reduction in tumor growth. Comparative analysis with established inhibitors like foretinib suggests that these novel compounds have a promising efficacy and pharmacokinetic profile. Further in vivo validation, including comprehensive toxicity studies and evaluation in a broader range of cancer models, is warranted to advance these promising therapeutic candidates toward clinical development.
References
Unveiling the Inhibitory Potential of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate: A Comparative Analysis Based on Structurally Related Thiazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the therapeutic potential of novel chemical entities is paramount. Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a thiazole derivative, belongs to a class of compounds renowned for a wide spectrum of biological activities. While direct inhibitory data for this specific molecule is not publicly available, this guide provides a comparative benchmark against known inhibitors by examining the performance of structurally related thiazole compounds. This analysis aims to illuminate the potential inhibitory profile of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and to provide a framework for its future evaluation.
The thiazole ring is a core component in numerous biologically active molecules, contributing to a diverse range of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of thiazole have been shown to inhibit various enzymes and signaling pathways crucial for disease progression. This guide synthesizes findings on related 2-thienyl-thiazole and other substituted thiazole derivatives to project the potential applications and inhibitory performance of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Comparative Inhibitory Activity of Thiazole Derivatives
While specific IC50 or Ki values for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate are not documented in current literature, an examination of analogous compounds reveals significant inhibitory activities across various biological targets. The following table summarizes the performance of several thiazole derivatives against different cancer cell lines and kinases, offering a valuable point of reference.
| Compound/Derivative Class | Target/Cell Line | Measured Activity (IC50/GI%) | Reference |
| Thiazole Carboxamide Derivatives | c-Met Kinase | IC50 values in the nanomolar range | [3] |
| Thiazole Derivatives (General) | PI3Kα | IC50 = 0.086 µM | [4] |
| mTOR | IC50 = 0.221 µM | [4] | |
| Leukemia HL-60(TB) cell line | Lethal effect | [4] | |
| Pyrazolinyl-aminothiazol-4-one | MCF-7 (Breast Cancer) | IC50 = 4.02 µM | [5] |
| HepG-2 (Liver Cancer) | IC50 = 4.52 µM | [5] | |
| Thieno[3,2-d]thiazole-carbohydrazide | MCF-7 (Breast Cancer) | IC50 = 8.35 µM | [5] |
| HepG-2 (Liver Cancer) | IC50 = 7.88 µM | [5] | |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Staphylococcus aureus | Comparable to ampicillin and gentamicin | [6] |
| Bacillus subtilis | Comparable to ampicillin and gentamicin | [6] | |
| Candida albicans | Moderate to weak antifungal activity | [6] |
Note: The data presented above is for structurally related compounds and should be used as a preliminary guide to the potential activity of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Potential Signaling Pathways and Experimental Workflow
Based on the activities of related compounds, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate could potentially interact with several key signaling pathways implicated in cancer and other diseases. The diagram below illustrates a generalized signaling pathway that is often targeted by thiazole-based inhibitors, such as the PI3K/AKT/mTOR pathway.
Caption: Potential PI3K/AKT/mTOR signaling pathway targeted by thiazole inhibitors.
To ascertain the inhibitory profile of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a systematic experimental approach is necessary. The following workflow outlines a standard procedure for screening and characterizing a novel compound.
Caption: A typical workflow for the evaluation of a novel chemical inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's inhibitory potential. Below are outlines of standard experimental protocols that can be adapted to test Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. In Vitro Kinase Inhibition Assay (e.g., HTRF Assay)
-
Objective: To quantify the inhibitory activity of the compound against specific kinases (e.g., c-Met, PI3K).[3]
-
Methodology:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase buffer.
-
Add varying concentrations of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate or a known inhibitor (positive control).
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin conjugate).
-
Incubate to allow for binding and signal development.
-
Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. Western Blot Analysis for Pathway Modulation
-
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.
-
Methodology:
-
Treat cells with the compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the change in protein phosphorylation.
-
Conclusion
While direct experimental data on the inhibitory performance of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is currently unavailable, the extensive research on structurally similar thiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data and experimental frameworks presented in this guide offer a valuable starting point for researchers to design and execute studies to elucidate its specific biological targets and inhibitory efficacy. Future research focusing on the in-depth biological evaluation of this compound is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 4-methyl-2-(2-thienyl)-thiazole-5 Carboxylate [haoranbio.com]
Comparative Analysis of the Putative Binding Mode and Mechanism of Action of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential binding modes and mechanisms of action of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives as anticancer agents. Due to a lack of direct experimental data on this specific class of compounds, this document draws objective comparisons from published data on structurally related thiazole derivatives that have demonstrated anticancer activity. The information presented herein is intended to guide future research and hypothesis-driven drug discovery efforts. We have compiled available quantitative data, detailed relevant experimental protocols, and provided visual representations of potential signaling pathways and experimental workflows.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The thiazole ring serves as a versatile scaffold in medicinal chemistry, and its derivatives have been shown to interact with various biological targets implicated in cancer progression. Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and its derivatives are a specific subclass of these compounds whose precise mechanism of action has not yet been fully elucidated. This guide aims to bridge this knowledge gap by presenting a comparative overview of the established mechanisms of other anticancer thiazole derivatives, thereby providing a foundational framework for investigating this specific compound class.
Potential Mechanisms of Action of Thiazole Derivatives
Based on studies of various anticancer thiazole derivatives, several potential mechanisms of action can be postulated for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives. These include:
-
Inhibition of Protein Kinases: Many thiazole derivatives have been identified as potent inhibitors of protein kinases that play crucial roles in cancer cell signaling pathways. Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[1][3]
-
Disruption of Microtubule Dynamics: Certain thiazole-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption leads to cell cycle arrest and apoptosis.[4]
-
Induction of Apoptosis: Thiazole derivatives have been observed to induce programmed cell death (apoptosis) through various mechanisms, including cell cycle arrest, DNA fragmentation, and depolarization of the mitochondrial membrane.
Comparative Quantitative Data
The following tables summarize the reported in vitro activities of various thiazole derivatives against different cancer cell lines and protein targets. This data provides a benchmark for the potential efficacy of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives.
Table 1: Cytotoxic Activity of Selected Thiazole Derivatives against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | A-549 (Lung) | Moderate Activity | [5] |
| Bel7402 (Liver) | Moderate Activity | [5] | |
| HCT-8 (Colon) | Moderate Activity | [5] | |
| 2-Amino-4-methylthiazole-5-carboxylate Derivatives | EKVX (Non-Small Cell Lung) | 0.865 | |
| MDA-MB-468 (Breast) | 1.20 | [6] | |
| HOP-92 (Non-Small Cell Lung) | 0.34 | [6] | |
| MDA-MB-231/ATCC (Breast) | 1.08 | [6] | |
| 2,4-Disubstituted Thiazole Derivatives | HepG2 (Liver) | 3.35 - 18.69 | |
| MCF-7 (Breast) | 3.35 - 18.69 | ||
| HCT116 (Colon) | 3.35 - 18.69 | ||
| HeLa (Cervical) | 3.35 - 18.69 | ||
| Thiazole-based Chalcones | Ovar-3 (Ovarian) | 1.55 - 2.95 | |
| MDA-MB-468 (Breast) | 1.55 - 2.95 | [7] | |
| Thiazole-based Triazole Hybrids | Human Glioblastoma | 3.20 - 10.67 | |
| Thiazol-5(4H)-one Derivatives | HCT-116 (Colon) | 2.89 - 9.29 | [4] |
| HepG-2 (Liver) | 2.89 - 9.29 | [4] | |
| MCF-7 (Breast) | 2.89 - 9.29 | [4] |
Table 2: Inhibitory Activity of Selected Thiazole Derivatives against Protein Targets
| Compound Class | Protein Target | IC50 (µM) | Reference |
| Thiazole-based Derivatives | VEGFR-2 | 0.15 | [1] |
| Thiazole-based Derivatives | PI3Kα | 0.086 | |
| Thiazole-based Derivatives | mTOR | 0.221 | |
| Thiazol-5(4H)-one Derivatives | Tubulin Polymerization | 0.00933 - 0.00952 | [4] |
| Thiazole-based Chalcones | Tubulin Polymerization | 7.78 | [7] |
| 2-Amino-4-methylthiazole-5-carboxylate Derivatives | MAGL | 0.037 - 9.60 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives.
Kinase Inhibition Assays
a) VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
b) c-Met Kinase Assay
This assay is designed to measure the activity of the c-Met kinase for screening and profiling of inhibitors.
-
Principle: Similar to the VEGFR-2 assay, this assay measures the phosphorylation of a substrate by the c-Met kinase.
-
Procedure:
-
Dilute the recombinant c-Met kinase, kinase substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in the kinase assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the c-Met kinase to the wells.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 40 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like Kinase-Glo®.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus indicative of kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Tubulin Polymerization Assay
This assay is used to investigate the effect of compounds on the in vitro assembly of microtubules.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm.
-
Procedure:
-
Reconstitute purified tubulin in a general tubulin buffer on ice.
-
Prepare serial dilutions of the test compound.
-
In a pre-warmed 96-well plate, add the test compound to the appropriate wells.
-
Initiate polymerization by adding the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value can be determined by measuring the inhibition of the polymerization rate at various compound concentrations.
-
Cell-Based Assays
a) Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI in a population of cells using a flow cytometer, one can determine the DNA content of each cell and thus its phase in the cell cycle.
-
Procedure:
-
Culture cells to the desired confluency and treat them with the test compound for a specified period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
-
b) Mitochondrial Membrane Potential Assay
This assay is used to assess the effect of a compound on the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
-
Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
-
Procedure:
-
Culture and treat cells with the test compound.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess staining solution.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Measure the fluorescence intensity in both the red and green channels.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
c) DNA Fragmentation Assay
This assay detects the cleavage of DNA into oligonucleosomal fragments, a hallmark of late-stage apoptosis.
-
Principle: During apoptosis, endonucleases cleave the genomic DNA into fragments of multiples of 180-200 base pairs. These DNA fragments can be visualized as a characteristic "ladder" on an agarose gel.
-
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and lyse them to release the cellular contents.
-
Isolate the DNA from the cell lysate.
-
Treat the DNA with RNase A to remove RNA.
-
Separate the DNA fragments by size using agarose gel electrophoresis.
-
Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA under UV light.
-
The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the investigation of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.
Caption: Putative signaling pathway for apoptosis induction by thiazole derivatives.
Conclusion and Future Directions
While direct experimental evidence for the binding mode and mechanism of action of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives is currently unavailable, this comparative guide provides a strong foundation for future research. The compiled data on related thiazole compounds suggest that this class of molecules likely exerts its anticancer effects through multiple mechanisms, including kinase inhibition and induction of apoptosis.
Future studies should focus on:
-
In vitro screening: Evaluating the cytotoxic activity of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate derivatives against a panel of cancer cell lines.
-
Target identification: Performing kinase profiling and other target-based assays to identify the specific molecular targets of these compounds.
-
Mechanistic studies: Conducting cell-based assays, such as cell cycle analysis, apoptosis assays, and tubulin polymerization assays, to elucidate the downstream cellular effects.
-
Molecular modeling: Utilizing computational docking studies to predict the binding modes of these derivatives within the active sites of identified protein targets.
By systematically addressing these research questions, the scientific community can confirm the therapeutic potential and delineate the precise mechanism of action of this promising class of thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility and Robustness in the Analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For researchers, scientists, and drug development professionals, the consistency and reliability of analytical methods are paramount. This guide provides a comparative framework for establishing and evaluating the reproducibility and robustness of analytical techniques for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis.
While specific, peer-reviewed validation studies for analytical methods targeting Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate are not extensively documented in publicly available literature, this guide outlines a robust validation approach based on established methodologies for analogous thiazole derivatives. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.
Comparative Analysis of a Validated HPLC Method
The following tables summarize the expected performance of a validated HPLC method for the analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, with data extrapolated from validated methods for similar thiazole-containing compounds. These parameters are critical for assessing the method's reproducibility and robustness.
Table 1: Method Reproducibility (Precision)
| Parameter | Acceptance Criteria | Typical Performance Data (Example) |
| Repeatability (Intra-day precision) | RSD ≤ 2% | RSD = 0.8% (n=6) |
| Intermediate Precision (Inter-day precision) | RSD ≤ 3% | RSD = 1.5% (n=6, over 3 days) |
| Analyst-to-Analyst Variability | RSD ≤ 5% | RSD = 2.1% (3 analysts) |
RSD: Relative Standard Deviation
Table 2: Method Robustness
| Parameter Varied | Variation | Impact on Results (Typical) |
| Mobile Phase Composition | ± 2% organic phase | Peak retention time shift < 5%, resolution > 2.0 |
| Column Temperature | ± 5 °C | Peak retention time shift < 10%, peak asymmetry < 1.5 |
| Flow Rate | ± 0.1 mL/min | Peak area variation < 3%, resolution > 2.0 |
| Wavelength | ± 2 nm | Peak area variation < 2% |
Table 3: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | T ≤ 2.0 |
| Theoretical Plates | N > 2000 |
| Resolution | R > 2.0 (from nearest impurity) |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 1.0% (for 5 replicate injections) |
Detailed Experimental Protocol: A Representative HPLC Method
This section provides a detailed protocol for a typical reversed-phase HPLC method suitable for the analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., starting with 60% Acetonitrile, increasing to 80% over 10 minutes). The mobile phase should be filtered through a 0.45 µm filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate reference standard in 10 mL of a suitable solvent (e.g., Acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Validation Procedure:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision (Reproducibility):
-
Repeatability: Inject the same standard solution (e.g., 25 µg/mL) six times on the same day and calculate the RSD of the peak areas.
-
Intermediate Precision: Repeat the repeatability assessment on two additional days, and also by a different analyst, to assess inter-day and inter-analyst variability.
-
-
Accuracy: Perform a recovery study by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Robustness: Intentionally vary the chromatographic parameters as outlined in Table 2 and assess the impact on the results.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
By adhering to a systematic validation process as outlined in this guide, researchers can ensure the generation of reproducible and robust data for the analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, thereby increasing confidence in subsequent research and development decisions.
Head-to-head comparison of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate with other heterocyclic scaffolds in drug design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. This guide provides a head-to-head comparison of the ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate scaffold and its broader thienyl-thiazole class against other prominent heterocyclic systems, namely pyrazoles, oxazoles, and triazoles. This analysis is intended for researchers, scientists, and drug development professionals to inform scaffold selection in drug design.
While Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is documented primarily as a versatile synthetic intermediate for the creation of more complex molecules, its constituent thienyl-thiazole core is a recurring motif in compounds exhibiting a wide range of biological activities.[1][2] This guide will, therefore, focus on the general properties and reported activities of the thienyl-thiazole scaffold in comparison to other key heterocycles.
Overview of Heterocyclic Scaffolds in Drug Discovery
The choice of a heterocyclic scaffold can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity and selectivity. Thiazoles, pyrazoles, oxazoles, and triazoles are five-membered heterocyclic rings that are frequently incorporated into drug candidates due to their ability to form various non-covalent interactions with biological targets.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (CAS Number: 56421-62-6), a compound that requires careful handling due to its potential hazards.
Immediate Safety Considerations
Before handling Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, it is crucial to be aware of its hazard classifications. According to its Safety Data Sheet (SDS), this compound presents several risks.[1]
Hazard Identification and Precautionary Measures
| Hazard Classification | GHS Hazard Statement | Precautionary Actions |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing. In case of skin contact, wash thoroughly with soap and water. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area. |
Data sourced from the Safety Data Sheet for Ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate.[1]
Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach is strongly recommended.[1] It should be treated as a hazardous substance to minimize risk.
Operational Disposal Plan
The disposal of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate must adhere to federal, state, and local regulations.[2] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited and can lead to significant environmental contamination and health risks.[3]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
All materials contaminated with Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[3]
-
Ensure the container is kept securely closed when not in use to prevent leaks or spills.[4]
-
-
Labeling:
-
Storage:
-
Professional Disposal:
-
The primary method for the disposal of this chemical is through a licensed professional waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup. They will provide the necessary documentation and ensure a proper chain of custody.
-
The following diagram illustrates the workflow for the proper disposal of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Caption: Workflow for the disposal of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Experimental Protocol for Spill Cleanup
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[4]
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[4]
-
Containment (Minor Spills): For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[4] Do not use combustible materials like paper towels for initial absorption.
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a soap and water solution.[4]
-
Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[4]
The logical relationship for spill management is depicted in the following diagram.
Caption: Logical workflow for managing a spill of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
References
Personal protective equipment for handling Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate
For immediate use by researchers, scientists, and drug development professionals. This guide provides critical safety protocols and logistical information for handling Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate (CAS No. 56421-62-6). The primary known hazard associated with this compound is the risk of serious eye damage. Adherence to these procedures is crucial for ensuring laboratory safety.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
The available safety data indicates that Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a combustible solid that poses a significant risk of causing serious eye damage.[1] Therefore, stringent eye protection is mandatory. The following Personal Protective Equipment (PPE) must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is possible.
-
Hand Protection: Wear appropriate chemical-resistant gloves. The specific type of glove should be selected based on the solvent being used and the duration of handling. Nitrile gloves are a common choice for handling solid chemicals, but always consult the glove manufacturer's resistance charts.
-
Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned. Additional protective clothing may be necessary depending on the scale of the operation.
-
Respiratory Protection: While specific inhalation hazards are not detailed in the available information, it is good practice to handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with eyes, skin, and clothing.
-
Minimize dust generation and accumulation.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
This compound is a combustible solid, so it should be stored away from heat and open flames.[1]
Spill Management:
-
In case of a spill, avoid creating dust.
-
Carefully sweep up the solid material.
-
Place the spilled material into a suitable, labeled container for disposal.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging should be treated as the chemical itself.
First Aid Measures
Immediate medical attention is critical in case of exposure, especially to the eyes.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Skin Contact: While specific skin hazards are not fully documented, it is recommended to wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If swallowed, seek immediate medical advice. Do not induce vomiting unless directed to do so by medical personnel.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 56421-62-6[1] |
| Molecular Formula | C₁₁H₁₁NO₂S₂[1] |
| Molecular Weight | 253.34 g/mol [1] |
| Physical Form | Solid[1] |
| Hazard Class | Eye Damage[1] |
| Storage Class | Combustible Solids[1] |
Experimental Workflow
The following diagram outlines the standard workflow for handling Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, emphasizing the critical safety checks.
Caption: Workflow for handling Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


